24:0 Lyso PC-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H66NO7P |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1/i22+1,23+1,24+1,25+1,26+1,32+1 |
InChI Key |
SKJMUADLQLZAGH-JFXUZDSLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 24:0 Lyso PC-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 24:0 Lyso PC-13C6, a stable isotope-labeled lysophosphatidylcholine, designed for researchers and professionals in drug development and lipidomics. It covers its fundamental properties, biological significance, and applications in quantitative analysis, complete with detailed experimental protocols and pathway diagrams.
Introduction to this compound
1.1. Chemical Identity and Structure
This compound is the stable isotope-labeled form of 1-lignoceroyl-sn-glycero-3-phosphocholine. It is a lysophospholipid where the glycerol backbone is esterified with lignoceric acid (a 24-carbon saturated fatty acid) at the sn-1 position and has a phosphocholine head group at the sn-3 position.[1][2] The "-13C6" designation indicates that six carbon atoms in the lignoceroyl acyl chain have been replaced with the heavy isotope, carbon-13.[3][4][5] This labeling renders the molecule chemically identical to its endogenous counterpart but with a greater mass, making it an ideal internal standard for mass spectrometry-based quantification.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C26¹³C6H66NO7P | [3][4] |
| Molecular Weight | 613.81 g/mol | [3][5] |
| Labeled CAS Number | 2483735-01-7 | [3][4][5] |
| Unlabeled CAS Number | 325171-59-3 | [1][4][5] |
| Synonyms | Lignoceroyl lysophosphatidylcholine-¹³C₆, 1-Tetracosanoyl-sn-glycero-3-phosphocholine-¹³C₆ | [1][5] |
1.2. Biological Significance of Lysophosphatidylcholines (LPCs)
Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholine but are also bioactive signaling molecules.[8][9] They are involved in a myriad of cellular processes and have been implicated in both physiological and pathological conditions.
-
Cell Signaling: LPCs can act as signaling molecules by activating specific G protein-coupled receptors (GPCRs), such as GPR55, which can lead to downstream effects like intracellular calcium mobilization.[1] They can also modulate the activity of other signaling proteins like protein kinase C (PKC).[8]
-
Inflammation and Immunity: LPCs are known to have both pro-inflammatory and anti-inflammatory effects. They can activate endothelial cells, which is an early event in atherosclerosis, and act as a "find-me" signal for the phagocytic clearance of apoptotic cells.[7][9]
-
Membrane Dynamics: As detergents and components of cellular membranes, LPCs can influence membrane fluidity and permeability.[9][10]
-
Disease Biomarkers: Altered levels of specific LPC species, including very long-chain LPCs like 24:0 Lyso PC, have been associated with various diseases such as X-linked adrenoleukodystrophy (X-ALD), Alzheimer's disease, and certain cancers.[2][5][11][12] For instance, elevated levels of C26:0-LysoPC and C24:0-LysoPC are sensitive biomarkers for X-ALD, a peroxisomal disorder.[5][12]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) for the accurate measurement of endogenous 24:0 Lyso PC.[6][11][13] This is crucial in the field of lipidomics for biomarker discovery and validation, as well as in pharmacokinetic and pharmacodynamic studies during drug development.[6][7]
Stable isotope dilution mass spectrometry using standards like this compound allows for the correction of variability introduced during sample preparation and analysis, such as extraction inefficiencies and matrix effects, leading to highly accurate and precise quantification.[7][14]
Quantitative Data
The concentration of very long-chain lysophosphatidylcholines can vary based on age and pathological conditions. The following table summarizes some reported concentrations and their significance.
Table 2: Representative Concentrations of Very Long-Chain Lysophosphatidylcholines in Human Samples
| Analyte | Sample Type | Concentration Range (µmol/L) | Context | Source |
| 24:0 Lyso PC | Dried Blood Spot | 0.2 (LLMI) | Lower Limit of Measurement Including Endogenous Levels | |
| 26:0 Lyso PC, 24:0 Lyso PC, 22:0 Lyso PC, 20:0 Lyso PC | Dried Blood Spot | Varies with age | Levels of 26:0, 24:0, and 22:0-LysoPCs decrease with age, while 20:0-LysoPC increases. | [5][12] |
| Total LPCs | Plasma | ~184 - 213 | Comparison between ESI-MS/MS and TLC methods in a selected sample. | [15] |
| 24:0 Lyso PC | Plasma | Significantly lower in rotator cuff tear group | Compared to a normal group with normal clinical plasma lipid levels. | [16] |
Experimental Protocols
4.1. Quantitative Analysis of 24:0 Lyso PC by LC-MS/MS
This protocol provides a general workflow for the quantification of 24:0 Lyso PC in a biological matrix (e.g., plasma, dried blood spots) using this compound as an internal standard.
4.1.1. Materials and Reagents
-
This compound internal standard
-
Biological samples (e.g., plasma, dried blood spots)
-
Methanol, acetonitrile, isopropanol (LC-MS grade)
-
Formic acid, ammonium formate or ammonium acetate
-
96-well plates
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
4.1.2. Sample Preparation
-
Aliquoting: Aliquot a precise volume of the biological sample (e.g., 10-50 µL of plasma) or a dried blood spot punch into a 96-well plate.
-
Internal Standard Spiking: Add a known amount of this compound in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation and Lipid Extraction: Add a sufficient volume of cold organic solvent (e.g., methanol or a mixture of isopropanol and acetonitrile) to precipitate proteins and extract lipids. Vortex mix thoroughly.
-
Incubation: Incubate the samples to ensure complete protein precipitation (e.g., at -20°C for 20 minutes).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new 96-well plate for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Chromatography: Employ a suitable liquid chromatography method to separate 24:0 Lyso PC from other lipids. A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (e.g., C18) column can be used.
-
Example HILIC method: A gradient elution with a mobile phase system consisting of acetonitrile/water with an ammonium salt.[17]
-
Example Reversed-Phase method: A gradient elution with a mobile phase system of acetonitrile/water and isopropanol/acetonitrile, both containing formic acid and ammonium formate.
-
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI), either in positive or negative mode. Negative mode with acetate adducts can help circumvent isobaric interferences.[13]
-
MRM Transitions:
-
24:0 Lyso PC: Monitor the transition from the precursor ion to a specific product ion.
-
This compound: Monitor the transition from the ¹³C-labeled precursor ion to the same product ion.
-
-
4.1.4. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous 24:0 Lyso PC and the this compound internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Quantification: Determine the concentration of 24:0 Lyso PC in the samples by comparing their peak area ratios to a calibration curve constructed using known concentrations of non-labeled 24:0 Lyso PC and a fixed concentration of the internal standard.
Signaling and Metabolic Pathways
5.1. Lysophosphatidylcholine Metabolism
LPCs are primarily generated from phosphatidylcholines (PCs) through the action of phospholipase A2 (PLA2). They can be further metabolized through several pathways, including reacylation back to PC by lysophosphatidylcholine acyltransferases (LPCATs) or degradation by other lysophospholipases.
Caption: Metabolic pathways of lysophosphatidylcholine (LPC) synthesis and degradation.
5.2. GPR55 Signaling Pathway
LPCs are known to activate GPR55, a G protein-coupled receptor. This activation can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, such as the ERK1/2 pathway.
Caption: Simplified GPR55 signaling pathway activated by lysophosphatidylcholine.
5.3. Experimental Workflow for Lipidomics Analysis
The following diagram outlines a typical workflow for a lipidomics study employing stable isotope-labeled internal standards.
Caption: General workflow for quantitative lipidomics using stable isotope-labeled standards.
References
- 1. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(24:0/0:0) (HMDB0010405) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 10. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ovid.com [ovid.com]
- 16. A lipid metabolite lipidomics assay for prediction and severity evaluation of rotator cuff injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
A Technical Guide to 24:0 Lyso PC-¹³C₆: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, a putative synthesis pathway, and detailed analytical methodologies for 24:0 Lyso PC-¹³C₆ (Lignoceroyl Lysophosphatidylcholine-¹³C₆). This isotopically labeled lysophospholipid is a critical internal standard for mass spectrometry-based quantification of 24:0 Lyso PC, a biomarker implicated in various physiological and pathological processes, including X-linked adrenoleukodystrophy (X-ALD).
Core Chemical Properties
24:0 Lyso PC-¹³C₆ is a synthetic, isotopically labeled form of lignoceroyl lysophosphatidylcholine. The incorporation of six carbon-13 atoms into the lignoceric acid backbone provides a distinct mass shift, enabling its use as an internal standard for accurate quantification of its unlabeled counterpart in complex biological matrices.
| Property | Value | Source |
| Chemical Formula | C₃₂H₅₈¹³C₆NO₇P | [1] |
| Molecular Weight | 613.81 g/mol | [1] |
| Labeled CAS Number | 2483735-01-7 | [1] |
| Appearance | Neat (solid or oil) | [1] |
| Chemical Purity | Typically ≥95% | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
| Solubility | Soluble in organic solvents such as DMSO | [2] |
Putative Synthesis Workflow
The synthesis of 24:0 Lyso PC-¹³C₆ involves the preparation of ¹³C-labeled lignoceric acid followed by its coupling to a glycerophosphocholine backbone. While specific proprietary synthesis details are not publicly available, a plausible chemo-enzymatic workflow can be conceptualized based on established methods for synthesizing ¹³C-labeled fatty acids and lysophospholipids.[3][4][5]
References
- 1. Lysophosphatidylcholine 24:0 (tetracosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10496-0.005 [isotope.com]
- 2. gentaur.com [gentaur.com]
- 3. Lysophosphatidylcholine synthesis with Candida antarctica lipase B (Novozym 435) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Purity of 24:0 Lyso PC-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purity of 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-¹³C₆ (24:0 Lyso PC-¹³C₆), a critical internal standard for mass spectrometry-based quantification and a valuable tool in lipidomic research. This document details the synthetic approaches, analytical methodologies for purity assessment, and the relevant biological context of this very-long-chain lysophosphatidylcholine.
Introduction
24:0 Lyso PC-¹³C₆ is the isotopically labeled form of 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, a lysophospholipid containing the saturated 24-carbon fatty acid, lignoceric acid. The incorporation of six carbon-13 atoms into the lignoceroyl chain allows for its use as an internal standard in quantitative mass spectrometry (MS) and as a tracer in metabolic studies. Its primary application lies in the accurate quantification of its unlabeled counterpart, 24:0 Lyso PC, which is a significant biomarker for certain metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD).
Synthesis of 24:0 Lyso PC-¹³C₆
The synthesis of 24:0 Lyso PC-¹³C₆ is a multi-step process that involves the preparation of ¹³C₆-labeled lignoceric acid and its subsequent coupling with a protected glycerophosphocholine backbone. Both chemical and chemo-enzymatic strategies can be employed.
Synthesis of ¹³C₆-Lignoceric Acid
The synthesis of very-long-chain fatty acids with isotopic labels can be challenging. A common strategy involves the elongation of a shorter, commercially available ¹³C-labeled precursor.
Illustrative Synthetic Scheme for ¹³C₆-Lignoceric Acid:
A potential synthetic route starts with a commercially available shorter chain ¹³C-labeled alkyl halide. This is then used in a series of chain elongation reactions, such as the Corey-House synthesis or Grignard coupling with a suitable ω-halo acid derivative, to build the 24-carbon chain. Each elongation step would add a specific number of carbons, with the final steps incorporating the remaining carbons to reach the C24 length.
Chemo-enzymatic Synthesis of 24:0 Lyso PC-¹³C₆
Enzymatic synthesis offers high regioselectivity, avoiding the need for extensive protection and deprotection steps common in purely chemical synthesis. Lipases and phospholipases are the enzymes of choice for the esterification of the glycerophosphocholine backbone.
Experimental Protocol: Enzymatic Esterification
-
Preparation of Substrates: ¹³C₆-Lignoceric acid is activated, typically to its acyl-CoA or anhydride form, to facilitate the enzymatic reaction. sn-glycero-3-phosphocholine (GPC) serves as the backbone.
-
Enzymatic Reaction: A regioselective lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the esterification at the sn-1 position of GPC with the activated ¹³C₆-lignoceric acid. The reaction is typically carried out in a non-aqueous solvent system to favor synthesis over hydrolysis.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 40-50 °C) with constant stirring for a period ranging from 24 to 72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, the enzyme is removed by filtration. The product, 24:0 Lyso PC-¹³C₆, is then purified from the reaction mixture using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Logical Workflow for 24:0 Lyso PC-¹³C₆ Synthesis
Caption: Chemo-enzymatic synthesis workflow for 24:0 Lyso PC-¹³C₆.
Purity Assessment
Ensuring the high purity of 24:0 Lyso PC-¹³C₆ is crucial for its use as an analytical standard. A combination of chromatographic and spectroscopic techniques is employed to determine chemical and isotopic purity.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥95% - 98% | HPLC, LC-MS/MS |
| Isotopic Purity | ≥98% | Mass Spectrometry |
| Molecular Weight | 613.88 g/mol | Mass Spectrometry |
Experimental Protocols for Purity Analysis
Protocol 1: Purity Determination by LC-MS/MS
-
Sample Preparation: A stock solution of 24:0 Lyso PC-¹³C₆ is prepared in a suitable organic solvent (e.g., methanol or chloroform:methanol 2:1, v/v). A series of dilutions are made to establish a calibration curve.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The transition from the precursor ion (M+H)⁺ of 24:0 Lyso PC-¹³C₆ (m/z 620.5) to a specific product ion (e.g., the phosphocholine headgroup at m/z 184.1) is monitored. The corresponding transition for the unlabeled analogue (m/z 614.5 → 184.1) is also monitored to check for isotopic purity.
-
-
Data Analysis: The peak area of the target analyte is integrated. Chemical purity is determined by comparing the main peak area to the total area of all detected peaks. Isotopic purity is assessed by comparing the signal intensity of the ¹³C₆-labeled species to any detected unlabeled species.
Protocol 2: Quantitative Analysis by ³¹P-NMR
-
Sample Preparation: A known amount of the 24:0 Lyso PC-¹³C₆ sample is dissolved in a deuterated solvent mixture (e.g., CDCl₃:MeOD, 2:1, v/v) containing a known amount of an internal phosphorus standard (e.g., triphenyl phosphate).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Parameters: A standard ³¹P NMR pulse sequence with proton decoupling is used. A sufficient relaxation delay (e.g., 5 x T₁) is employed to ensure accurate quantification.
-
-
Data Analysis: The integral of the ³¹P signal corresponding to the phosphocholine headgroup of 24:0 Lyso PC-¹³C₆ is compared to the integral of the internal standard. This allows for the determination of the molar quantity and, consequently, the purity of the sample.
Experimental Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of 24:0 Lyso PC-¹³C₆.
Biological Significance and Signaling
Role in X-linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), including lignoceric acid (C24:0), due to a mutation in the ABCD1 gene. This gene encodes a peroxisomal transporter responsible for the degradation of VLCFAs. The accumulation of VLCFAs leads to the formation of various lipid species containing these fatty acids, including 24:0 Lyso PC. Elevated levels of 24:0 Lyso PC in blood and tissues are a hallmark of X-ALD and serve as a primary diagnostic biomarker for the disease.[1] The use of 24:0 Lyso PC-¹³C₆ as an internal standard allows for the precise and accurate quantification of endogenous 24:0 Lyso PC levels in patient samples, aiding in diagnosis and monitoring of the disease.[1][2]
Very-Long-Chain Fatty Acid Metabolism
The metabolism of VLCFAs is a critical cellular process. These fatty acids are synthesized in the endoplasmic reticulum through a series of elongation steps. Their degradation, however, occurs primarily in peroxisomes via β-oxidation. A defect in the transport of VLCFAs into peroxisomes, as seen in X-ALD, disrupts this balance, leading to their accumulation.
Simplified VLCFA Metabolism Pathway
Caption: Simplified overview of VLCFA metabolism and its disruption in X-ALD.
Potential Signaling Roles
Lysophosphatidylcholines, in general, are known to act as signaling molecules by activating G protein-coupled receptors (GPCRs).[3] One such receptor is GPR55, which has been shown to be activated by various lysophospholipids, leading to downstream signaling cascades involving intracellular calcium mobilization and activation of transcription factors like NF-κB and NFAT.[4][5] While the specific interaction of 24:0 Lyso PC with GPR55 and its downstream consequences in the context of X-ALD are still under investigation, it is plausible that the elevated levels of this lysophospholipid could contribute to the inflammatory and neurodegenerative aspects of the disease through such signaling pathways.
Hypothesized GPR55 Signaling Pathway for Lyso PC
Caption: Hypothesized signaling cascade initiated by 24:0 Lyso PC via the GPR55 receptor.
Conclusion
24:0 Lyso PC-¹³C₆ is an indispensable tool for researchers in the field of lipidomics and for clinicians involved in the diagnosis and study of X-linked adrenoleukodystrophy. A thorough understanding of its synthesis and the rigorous methods used to ensure its purity are paramount to its reliable application. Further research into the specific signaling roles of 24:0 Lyso PC will undoubtedly provide deeper insights into the pathophysiology of X-ALD and may reveal new therapeutic targets.
References
- 1. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Very Long-Chain Lysophospholipids in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain lysophospholipids (VLC-LPLs) are emerging as critical signaling molecules in a variety of physiological and pathological processes. Characterized by a glycerol or sphingosine backbone, a polar head group, and a single fatty acyl chain of 20 carbons or more, these amphipathic lipids were once considered mere metabolic intermediates. However, a growing body of evidence demonstrates their active role in modulating intricate cellular signaling cascades, influencing processes from inflammation and neurodegeneration to cancer progression. This technical guide provides an in-depth exploration of the core functions of VLC-LPLs, detailing their signaling pathways, the experimental protocols used to elucidate their functions, and quantitative data to support our current understanding.
Biosynthesis of Very Long-Chain Lysophospholipids
The defining feature of VLC-LPLs is their very long-chain fatty acid (VLCFA) tail. The biosynthesis of these lipids is intrinsically linked to the activity of the ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes. These enzymes are responsible for the initial and rate-limiting step in the fatty acid elongation cycle, which extends fatty acyl-CoAs by two-carbon units. Subsequently, phospholipases, such as phospholipase A1 (PLA1) and A2 (PLA2), act on very long-chain phospholipids to generate the corresponding lysophospholipid.
Core Functions and Signaling Pathways of Very Long-Chain Lysophospholipids
VLC-LPLs exert their effects primarily through interactions with cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), as well as by modulating membrane properties. The length and degree of saturation of the acyl chain are critical determinants of their biological activity.
Very Long-Chain Lysophosphatidylcholine (VLC-LPC)
VLC-LPCs, particularly C26:0-LPC, are well-established biomarkers for X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[1][2] Beyond their diagnostic utility, VLC-LPCs are bioactive molecules that can trigger pro-inflammatory responses.
Signaling through Toll-Like Receptors (TLRs):
Lysophosphatidylcholines, including those with longer acyl chains, can activate TLR2 and TLR4 signaling pathways.[3][4][5] This activation leads to the recruitment of adaptor proteins like MyD88 and TIRAP, initiating a downstream cascade that involves the activation of NF-κB and MAP kinases (MAPK), ultimately resulting in the production of pro-inflammatory cytokines.[6]
Neuroinflammation:
In the context of neurodegenerative diseases like X-ALD, the accumulation of C26:0-LPC is associated with neuroinflammation.[7] This VLC-LPC can induce microglial activation, leading to the production of inflammatory mediators and contributing to neuronal damage.[7]
Very Long-Chain Lysophosphatidylserine (VLC-Lyso-PS)
VLC-Lyso-PS has been shown to be a potent activator of pro-inflammatory responses in macrophages, also acting through TLR2.[8] The length of the fatty acid chain is a critical determinant of this activity.
Very Long-Chain Lysophosphatidylinositol (VLC-LPI)
Lysophosphatidylinositol (LPI) is a known endogenous ligand for the G protein-coupled receptor GPR55.[9] The activation of GPR55 by LPI is dependent on the acyl chain length, with longer chains generally showing higher potency. GPR55 activation initiates multiple downstream signaling pathways.
GPR55 Signaling Cascade:
GPR55 couples to Gαq and Gα12/13 proteins.[10][11]
-
Gαq pathway: Leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[10]
-
Gα12/13 pathway: Activates the small GTPase RhoA and its downstream effector ROCK.[12] This pathway is involved in cytoskeleton rearrangement and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[8][13]
Downstream of these initial events, GPR55 activation can lead to the phosphorylation of MAP kinases like ERK1/2 and the activation of other transcription factors such as NF-κB and CREB.[9][10]
Quantitative Data on Very Long-Chain Lysophospholipids
Quantitative data directly comparing the bioactivity of VLC-LPLs to their shorter-chain counterparts is an active area of research. However, existing data highlights the importance of the acyl chain length.
| Lysophospholipid | Acyl Chain | Target/Assay | Observation | Reference |
| LPC | C14:0, C16:0, C18:0, C18:1 | NF-κB activation in TLR4-transfected HEK293A cells | All tested LPCs induced NF-κB activation in a dose-dependent manner. | [4] |
| LPC | C14:0, C16:0, C18:0, C18:1 | IL-8 secretion from TLR2/1-transfected HEK293A cells | All tested LPCs induced IL-8 secretion in a dose-dependent manner. | [4] |
| C26:0-LPC | C26:0 | Concentration in dried blood spots of normal newborns | 0.09 ± 0.03 µmol/L | [2] |
| C26:0-LPC | C26:0 | Concentration in dried blood spots of X-ALD patients | 1.13 ± 0.67 µmol/L | [2] |
| C24:0-LPC | C24:0 | Concentration in plasma of control individuals | Median: 0.14 µmol/L | [14] |
| C24:0-LPC | C24:0 | Concentration in plasma of ZSD patients | Median: 0.89 µmol/L | [14] |
| C26:0-LPC | C26:0 | Concentration in plasma of control individuals | Median: 0.04 µmol/L | [14] |
| C26:0-LPC | C26:0 | Concentration in plasma of ZSD patients | Median: 0.81 µmol/L | [14] |
Experimental Protocols
A variety of in vitro and cellular assays are employed to investigate the function of VLC-LPLs. Below are detailed methodologies for key experiments.
Synthesis of Very Long-Chain Lysophospholipids
The limited commercial availability of VLC-LPLs often necessitates their chemical or enzymatic synthesis.
Chemo-enzymatic Synthesis of 1-acyl-LPC: [15]
-
Start with sn-glycero-3-phosphorylcholine (GPC).
-
Acylate the GPC with a very long-chain fatty acid anhydride in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
-
The resulting diacyl-PC is then selectively hydrolyzed at the sn-2 position using phospholipase A2 (PLA2) to yield the desired 1-acyl-VLC-LPC.
-
Purification is typically achieved through chromatographic techniques.
Lipid Extraction for Mass Spectrometry Analysis
Accurate quantification of VLC-LPLs from biological samples is crucial.
Methanol (MeOH) Extraction Method for Lysophospholipids from Plasma/Serum: [16]
-
To 1 ml of methanol (MeOH) containing an appropriate internal standard (e.g., 100 pmol of 12:0 LPC), add 2 µl of plasma or serum.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
The supernatant can be directly used for mass spectrometry analysis.
Protein-Lipid Overlay Assay
This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including VLC-LPLs.
Liposome Binding Assay
This assay provides a more physiologically relevant context for studying protein-lipid interactions by presenting the lipids in a bilayer.
Protocol Outline: [17]
-
Liposome Preparation:
-
Mix lipids (including the VLC-LPL of interest and a carrier lipid like phosphatidylcholine) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film in a buffer to form multilamellar vesicles (MLVs).
-
Create unilamellar vesicles (liposomes) of a defined size by extrusion through a polycarbonate membrane.
-
-
Binding Reaction:
-
Incubate the purified protein of interest with the prepared liposomes.
-
-
Separation:
-
Pellet the liposomes (and any bound protein) by ultracentrifugation.
-
-
Analysis:
-
Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) by SDS-PAGE and Western blotting.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of VLC-LPLs to induce calcium release from intracellular stores, a common downstream event in GPCR signaling.
Protocol using Fluo-4 AM: [13][18]
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HHBS).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an injector.
-
Record baseline fluorescence (Ex/Em = 490/525 nm).
-
Inject the VLC-LPL solution and immediately begin recording the change in fluorescence intensity over time.
-
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor in response to VLC-LPL stimulation.
Luciferase-based Protocol: [19][20]
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Stimulation: After allowing for plasmid expression, treat the cells with the VLC-LPL of interest for a defined period (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement:
-
Measure firefly luciferase activity in the cell lysate using a luminometer.
-
Measure Renilla luciferase activity for normalization.
-
Calculate the fold induction of NF-κB activity relative to untreated controls.
-
Cytokine Secretion Assay (ELISA)
This assay measures the amount of specific cytokines secreted by cells in response to VLC-LPLs.
Sandwich ELISA Protocol: [21][22]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants (from VLC-LPL-treated cells) and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and allow the color to develop.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine is determined by comparison to the standard curve.
Conclusion and Future Directions
Very long-chain lysophospholipids are potent signaling molecules with diverse functions. Their roles in inflammation, neurodegeneration, and cancer are becoming increasingly apparent, making them attractive targets for drug development. The acyl chain length of these lipids is a key determinant of their biological activity, highlighting the importance of studying the specific effects of VLC-LPLs.
Future research should focus on:
-
Deorphanizing receptors: Identifying the receptors for VLC-LPLs for which a receptor is not yet known.
-
Quantitative structure-activity relationship studies: Systematically comparing the signaling potency of a wide range of VLC-LPLs with varying chain lengths and saturation.
-
In vivo studies: Elucidating the physiological and pathological roles of VLC-LPLs in animal models.
-
Development of specific inhibitors and antagonists: Creating tools to pharmacologically probe the function of VLC-LPL signaling pathways.
The methodologies and information presented in this guide provide a solid foundation for researchers to further unravel the complex and critical roles of very long-chain lysophospholipids in health and disease.
References
- 1. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 4. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR55 and GPR119 Receptors Contribute to the Processing of Neuropathic Pain in Rats [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hellobio.com [hellobio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
lysophosphatidylcholines in cell signaling pathways
An In-depth Technical Guide to Lysophosphatidylcholines in Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lysophosphatidylcholines (LPCs) are bioactive lipids derived from the hydrolysis of phosphatidylcholine. Long considered merely as metabolic intermediates, LPCs are now recognized as pivotal signaling molecules with a complex and multifaceted role in cellular communication. They are implicated in a wide array of physiological and pathological processes, including inflammation, immunity, atherosclerosis, and cancer. This technical guide provides a comprehensive overview of the core signaling pathways involving LPCs. A central theme is the dual nature of LPC signaling: its direct, albeit controversial, interaction with putative G protein-coupled receptors like GPR4, and its critical role as the primary substrate for the enzyme autotaxin (ATX), which converts LPC to the potent signaling lipid lysophosphatidic acid (LPA). This guide details the downstream effector pathways, presents quantitative data on LPC concentrations, and provides detailed protocols for key experimental analyses, offering a robust resource for professionals in biomedical research and drug development.
Introduction to Lysophosphatidylcholines (LPCs)
Chemical Structure and Formation
Lysophosphatidylcholine is a class of lysophospholipid that results from the partial hydrolysis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. This hydrolysis, typically catalyzed by phospholipase A2 (PLA2), removes one of the fatty acid chains, resulting in a molecule with a glycerol backbone, a single acyl chain, a phosphate group, and a choline headgroup.[1][2] LPC can also be generated in plasma through the action of lecithin-cholesterol acyltransferase (LCAT).[3] The varying length and saturation of the single fatty acid chain give rise to a diverse family of LPC species, each with potentially distinct biological activities.
The Critical LPC-to-LPA Axis
A crucial aspect of LPC biology is its role as the principal precursor for lysophosphatidic acid (LPA), a well-established lipid mediator with its own family of six G protein-coupled receptors (LPAR1-6).[4][5] The enzyme autotaxin (ATX), a secreted lysophospholipase D, efficiently hydrolyzes LPC in the extracellular space to generate LPA.[6][7][8] Consequently, many of the biological effects initially attributed to LPC are now understood to be mediated indirectly through the ATX-LPA signaling axis.[4][9] This metabolic relationship is a critical consideration in the design and interpretation of any experiment involving LPC.
LPC Signaling Mechanisms
The direct signaling mechanisms of LPC are a subject of ongoing research and considerable debate. While LPC exerts clear biological effects, the identity of its canonical receptor remains controversial.
G2A (GPR132): A Signaling Modulator
G2A (G protein-coupled receptor 132) was initially reported to be a high-affinity receptor for LPC.[10][11] However, these findings have been difficult to reproduce, with some studies being retracted, and a growing body of evidence suggests LPC does not act as a direct agonist.[12][13] Instead, the current model proposes that LPC modulates G2A function indirectly. In the absence of a ligand, G2A undergoes spontaneous internalization, sequestering it from the cell surface. LPC treatment appears to prevent this internalization, thereby increasing the concentration of G2A at the plasma membrane and enhancing its sensitivity to other true agonists, such as oxidized fatty acids like 9-HODE.[2][12] Some reports also suggest LPC can act as an antagonist to the proton-sensing (low pH) activation of G2A.[14]
GPR4: An Endothelial LPC Receptor
GPR4 has emerged as a more robust candidate for a direct LPC receptor, particularly in endothelial cells.[15] It is recognized as a dual-ligand receptor, responding to both extracellular protons (acidosis) and LPC.[16] LPC has been shown to induce GPR4-dependent signaling, leading to activation of the small GTPase RhoA, stress fiber formation, and subsequent disruption of endothelial barrier function.[15] Recent structural studies suggest that LPC acts as a positive allosteric modulator of GPR4, enhancing its signaling in a dose-dependent manner.[17]
Key Downstream Signaling Pathways
LPC and its downstream mediators activate several key intracellular signaling cascades that are central to cellular function.
Activation of Gq/11-coupled receptors, such as those in the LPAR family and potentially GPR4, stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This calcium influx is a versatile signal that activates numerous downstream targets, including protein kinase C (PKC) and calmodulin-dependent kinases.[5][18]
LPC signaling can modulate intracellular levels of cyclic AMP (cAMP). Gs-coupled receptors (like GPR4) activate adenylyl cyclase (AC), which converts ATP to cAMP.[17] Conversely, Gi-coupled receptors inhibit AC, leading to decreased cAMP levels. cAMP is a critical second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrates to regulate processes like gene expression and metabolism.[11][12]
Signaling through G12/13 proteins, a hallmark of several LPA receptors and GPR4, leads to the activation of the small GTPase RhoA.[15] RhoA, in its active GTP-bound state, activates Rho-associated kinase (ROCK), which promotes the formation of actin stress fibers and focal adhesions. This pathway is fundamental in controlling cell shape, migration, and endothelial permeability.[15]
A common convergence point for many LPC-initiated signals is the MAPK/ERK cascade. Receptor activation, through G-proteins and intermediates like Ras and PKC, initiates a phosphorylation cascade: Raf phosphorylates MEK, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to phosphorylate transcription factors, thereby regulating genes involved in cell proliferation, differentiation, and survival.[10][19]
Quantitative Data in LPC Signaling
LPC Concentrations in Biological Samples
The concentration of LPC in human plasma is a dynamic parameter that changes in various disease states. While it is one of the most abundant lysophospholipids, its levels can serve as a biomarker for different conditions.
| Condition | LPC Concentration | Species | Reference(s) |
| Healthy Individuals | 125 - 300 µM | Human | [1] |
| Cardiovascular Disease | Increased | Human | [1] |
| Ovarian Cancer | Increased | Human | [1] |
| Cancer (with weight loss) | Decreased | Human | |
| Obesity / Type 2 Diabetes | Decreased | Human |
Receptor Binding and Activation Data
Quantifying the direct interaction of LPC with its putative receptors is challenging due to the ongoing debate in the field. Specific Kd and EC50 values for LPC are not well-established. The table below includes activation data for known agonists of the receptors implicated in LPC signaling to provide a functional context.
| Receptor | Ligand | Assay | Potency (EC₅₀) | Reference(s) |
| G2A (GPR132) | 9(S)-HODE (endogenous) | IP-One | 7.5 µM | [13] |
| Synthetic Agonist | IP-One | 1.74 µM | [13] | |
| LPC | Antagonist vs. pH | IC₅₀ > 10 µM | [13] | |
| GPR4 | LPC | cAMP Accumulation | Dose-dependent PAM | [17] |
| Protons (H⁺) | cAMP Accumulation | pH ~7.2 | [16] |
Note: PAM refers to Positive Allosteric Modulator. Data for LPC's direct agonism is controversial; it often acts as a modulator or its effects are mediated by conversion to LPA.
Key Experimental Protocols
Quantification of LPCs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual LPC species in biological samples.
Methodology:
-
Sample Preparation: Spike biological sample (e.g., 20 µL plasma) with a known concentration of an internal standard (IS), typically a non-endogenous LPC species like LPC 13:0 or a deuterated standard.[20][21]
-
Lipid Extraction: Perform a liquid-liquid extraction to separate lipids from other macromolecules. A common method is the Folch extraction using chloroform/methanol/water.[22]
-
LC Separation: Inject the lipid extract into an HPLC system. Use a reverse-phase column (e.g., C18) to separate the different LPC species based on the hydrophobicity of their acyl chains.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source. For LPC quantification in positive ion mode, a precursor ion scan for m/z 184 is highly specific, as the phosphocholine headgroup consistently produces this fragment ion.[21][23]
-
Data Analysis: Integrate the peak area for each LPC species and normalize it to the peak area of the internal standard. Calculate the absolute concentration using a standard curve generated with known amounts of LPC standards.[21]
Gq-Coupled Receptor Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of Gq-coupled receptors.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the receptor of interest (e.g., GPR4, LPARs) in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) by incubating for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a stable baseline fluorescence reading.
-
Compound Addition: Add LPC or control agonists and immediately begin kinetic fluorescence readings.
-
Data Analysis: The activation of Gq-coupled receptors leads to a rapid, transient increase in fluorescence intensity as the dye binds to Ca²⁺ released from the ER. Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
Downstream Effector Analysis: Western Blot for p-ERK
Western blotting is used to detect the phosphorylation (and thus activation) of specific signaling proteins like ERK.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free media for several hours to reduce baseline signaling. Treat with LPC for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block non-specific binding sites on the membrane using 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK. Quantify band intensities using image analysis software.
Functional Analysis: Cell Migration (Transwell) Assay
The Transwell or Boyden chamber assay is a standard method to measure cell chemotaxis in response to a chemoattractant like LPC.[24][25]
Methodology:
-
Setup: Place Transwell inserts (e.g., 8 µm pore size for monocytes) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing the chemoattractant (e.g., 1-20 µM LPC) to the lower chamber. Use serum-free media as a negative control.[24]
-
Cell Seeding: Resuspend cells (e.g., 1x10⁵ cells/mL) in serum-free media and add them to the upper chamber of the Transwell insert.[24]
-
Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 4-24 hours) at 37°C to allow cells to migrate through the pores towards the chemoattractant.
-
Fixation and Staining: Remove the inserts. Carefully wipe away the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with methanol or paraformaldehyde. Stain the cells with a dye such as Crystal Violet or DAPI.[25]
-
Quantification: Wash the membrane and allow it to dry. Count the number of stained, migrated cells in several microscopic fields. Alternatively, the dye can be eluted and its absorbance measured on a plate reader for a quantitative readout.[24]
Conclusion and Future Directions
The study of lysophosphatidylcholines in cell signaling is a dynamic and evolving field. It is now clear that LPCs are not merely passive structural lipids but active signaling molecules with profound biological consequences. The most significant paradigm shift has been the recognition of the LPC-ATX-LPA axis, which repositions many of LPC's functions as being mediated by its metabolite, LPA.
However, critical questions remain. The definitive identification and validation of direct LPC receptors is paramount. While GPR4 is a promising candidate, its interplay with proton-sensing and the full scope of its LPC-mediated downstream signaling require further elucidation. The controversy surrounding G2A highlights the need for rigorous, reproducible binding and functional studies. Future research must focus on dissecting the context-dependent roles of specific LPC species, differentiating between direct LPC signaling and indirect LPA-mediated effects, and exploring the therapeutic potential of targeting LPC metabolic and signaling pathways in inflammatory diseases, atherosclerosis, and cancer.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LPA and Autotaxin: Potential Drug Targets in Asthma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysophospholipid receptors: signalling, pharmacology and regulation by lysophospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchhub.com [researchhub.com]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
physical state and appearance of 24:0 Lyso PC-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 24:0 Lyso PC-13C6, a C13-labeled lysophospholipid utilized in advanced research applications such as mRNA drug delivery and as an internal standard for quantitative analysis.[1]
Physical and Chemical Properties
This compound is a lysophospholipid distinguished by a lignoceric acid chain. Its appearance is consistently reported as a white to off-white solid.[1][2] This compound is a stable isotope-labeled version of 24:0 Lyso PC, where six carbon atoms have been replaced with 13C isotopes, making it an invaluable tracer for metabolic flux analysis and quantitative mass spectrometry-based experiments.[1][3]
Quantitative Data Summary
For ease of comparison and reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C26¹³C6H66NO7P | [4][5] |
| Molecular Weight | 613.80 g/mol | [4] |
| Physical State | Solid | [1][2] |
| Appearance | White to off-white | [1][2] |
| Purity | ≥95% | [4] |
| CAS Number | 2483735-01-7 | [3][4][5] |
| Storage Conditions | -20°C, protect from light | [1][3] |
Experimental Protocols and Applications
While specific experimental protocols are highly dependent on the research application, this compound is primarily employed as an internal standard in lipidomics and for tracer studies in metabolic research.
General Workflow for Use as an Internal Standard in LC-MS
The following diagram illustrates a generalized workflow for the use of this compound as an internal standard in a quantitative lipidomics experiment using liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for quantitative lipidomics using a stable isotope-labeled internal standard.
Chemical Structure
The molecular structure of this compound is fundamental to its function. The following diagram illustrates the key components of the molecule.
References
Methodological & Application
Application Notes and Protocols for the Use of 24:0 Lyso PC-¹³C₆ as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for detailed lipid analysis. The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring data accuracy and reliability.[1]
This document provides detailed application notes and protocols for the use of 24:0 Lysophosphatidylcholine-¹³C₆ (24:0 Lyso PC-¹³C₆) as an internal standard for the quantification of lysophosphatidylcholines (LPCs), with a focus on very long-chain species. 24:0 Lyso PC is a saturated monoglycerophospholipid containing lignoceric acid.[2] Its ¹³C-labeled counterpart serves as an ideal internal standard due to its chemical similarity to the endogenous analyte and its distinct mass, which allows for its differentiation in mass spectrometry.[2] The use of stable isotope-labeled internal standards for every lipid class is recommended to compensate for matrix effects and enhance measurement accuracy.
Properties of 24:0 Lyso PC-¹³C₆
| Property | Value |
| Molecular Weight | 613.81 g/mol |
| Chemical Formula | C₂₆*¹³C₆H₆₆NO₇P |
| Purity | ≥95% |
| Storage | Store as a solid at -20°C. Protect from light. |
Experimental Protocols
I. Preparation of 24:0 Lyso PC-¹³C₆ Internal Standard Stock and Working Solutions
A. Stock Solution (1 mg/mL)
-
Allow the vial of 24:0 Lyso PC-¹³C₆ to warm to room temperature before opening.
-
Add the appropriate volume of methanol to the vial to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial, add 1 mL of methanol.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C.
B. Working Solution (10 µg/mL)
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of methanol to the vial.
-
Vortex to mix thoroughly.
-
This working solution is now ready to be added to samples. Store at -20°C when not in use.
II. Sample Preparation and Lipid Extraction from Human Plasma
This protocol is an example for the extraction of lipids from a 50 µL human plasma sample.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
24:0 Lyso PC-¹³C₆ internal standard working solution (10 µg/mL)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean 2 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL 24:0 Lyso PC-¹³C₆ internal standard working solution to the plasma sample. This results in the addition of 100 ng of the internal standard.
-
Add 300 µL of cold methanol to the sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate the mixture at room temperature for 30 minutes on a shaker.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new 1.5 mL tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol:isopropanol (1:1, v/v).
-
Vortex for 20 seconds and centrifuge at 10,000 x g for 2 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
III. LC-MS/MS Analysis of Lysophosphatidylcholines
A. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent
-
Column: Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
-
Column Temperature: 50°C
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile:Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
B. LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 45 |
| 5.0 | 65 |
| 10.0 | 85 |
| 15.0 | 100 |
| 18.0 | 100 |
| 18.1 | 30 |
| 22.0 | 30 |
C. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF MS or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 250°C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
D. Multiple Reaction Monitoring (MRM) Transitions
The quantification of LPCs is typically achieved by monitoring the precursor ion and the characteristic phosphocholine headgroup fragment at m/z 184.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 24:0 Lyso PC-¹³C₆ (IS) | 614.5 | 184.1 | 30 |
| 16:0 Lyso PC | 496.3 | 184.1 | 30 |
| 18:0 Lyso PC | 524.4 | 184.1 | 30 |
| 18:1 Lyso PC | 522.4 | 184.1 | 30 |
| 18:2 Lyso PC | 520.3 | 184.1 | 30 |
| 20:4 Lyso PC | 544.4 | 184.1 | 30 |
| 22:6 Lyso PC | 568.3 | 184.1 | 30 |
| 24:0 Lyso PC | 580.5 | 184.1 | 30 |
Data Presentation
The following table presents typical concentrations of various lysophosphatidylcholine species found in human plasma, as determined by LC-MS/MS with the use of an appropriate internal standard.
| Lysophosphatidylcholine Species | Concentration Range (µM) in Human Plasma |
| 16:0 Lyso PC | 50 - 150 |
| 18:0 Lyso PC | 20 - 80 |
| 18:1 Lyso PC | 15 - 60 |
| 18:2 Lyso PC | 10 - 50 |
| 20:4 Lyso PC | 1 - 10 |
| 22:6 Lyso PC | 0.5 - 5 |
| 24:0 Lyso PC | 0.1 - 2 |
Note: These values are for reference only and can vary based on factors such as age, sex, and health status.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of lysophosphatidylcholines.
Lysophosphatidylcholine Signaling Pathway
Caption: Simplified signaling pathway of lysophosphatidylcholine.
Conclusion
The use of 24:0 Lyso PC-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of very long-chain lysophosphatidylcholines in complex biological matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in lipidomics. Accurate quantification of these lipid species will aid in elucidating their roles in various physiological and pathological processes, potentially leading to the discovery of new biomarkers and therapeutic targets.
References
Application Note: Quantification of 24:0 Lysophosphatidylcholine (Lyso PC) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceroyl-lysophosphatidylcholine (24:0 Lyso PC) is a key biomarker for several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2][3] Its quantification in biological matrices such as plasma and dried blood spots (DBS) is crucial for disease diagnosis, newborn screening, and monitoring therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of 24:0 Lyso PC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this purpose.[2][4]
Signaling Pathway and Biomarker Relevance
In X-ALD, a genetic defect impairs the function of a peroxisomal transporter, leading to the accumulation of very long-chain fatty acids (VLCFAs), including lignoceric acid (24:0). This accumulation disrupts cellular function and leads to the formation of 24:0 Lyso PC. Therefore, elevated levels of 24:0 Lyso PC in circulation serve as a direct indicator of the underlying metabolic dysfunction.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. Liquid chromatography-tandem mass spectrometry method for estimation of a panel of lysophosphatidylcholines in dried blood spots for screening of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lipid Flux Analysis Using 24:0 Lyso PC-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid metabolism is a dynamic process central to cellular function, and its dysregulation is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Lipid flux analysis, which measures the rate of movement of lipids through metabolic pathways, provides a powerful tool to understand the dynamics of lipid metabolism beyond static measurements of lipid levels. Stable isotope labeling, coupled with mass spectrometry, is the gold standard for these studies, allowing for the precise tracking of metabolic fates of specific lipid species.[1][2]
This application note provides a detailed protocol for conducting lipid flux analysis using 24:0 Lyso PC-¹³C₆, a stable isotope-labeled lysophosphatidylcholine containing the very-long-chain fatty acid (VLCFA), lignoceric acid. Lysophosphatidylcholines (LPCs) are key signaling molecules and intermediates in phospholipid metabolism.[3] 24:0 Lyso PC, in particular, is a component of cerebrosides and is crucial for brain development.[4] By tracing the ¹³C₆-labeled lignoceric acid moiety, researchers can elucidate the pathways of its incorporation into complex lipids, its degradation, and its role in various cellular processes.
Principle of the Method
This protocol involves the introduction of 24:0 Lyso PC-¹³C₆ into a biological system (e.g., cell culture). The labeled lipid is taken up by the cells and enters the cellular lipid metabolic network. Through enzymatic reactions, the ¹³C₆-labeled lignoceric acid can be incorporated into various downstream lipid species, such as phosphatidylcholines (PCs) and sphingomyelins (SMs). By tracking the appearance and abundance of these ¹³C₆-labeled lipids over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the flux through these metabolic pathways can be quantified.
Materials and Reagents
-
Stable Isotope-Labeled Lipid: 24:0 Lyso PC-¹³C₆ (1-tetracosanoyl(¹³C₆)-sn-glycero-3-phosphocholine)
-
Cell Culture: Adherent mammalian cell line of interest (e.g., hepatocytes, neurons, cancer cell lines)
-
Cell Culture Reagents:
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
-
Lipid Extraction Reagents:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
-
Internal Standards: A suite of unlabeled and/or deuterium-labeled lipid standards for quantification (e.g., d9-choline, a mix of odd-chain or deuterated PCs and SMs).
-
LC-MS/MS System:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
General Lab Equipment:
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
-
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Seed the mammalian cells of choice in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete growth medium with the desired concentration of 24:0 Lyso PC-¹³C₆. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. A vehicle control (e.g., ethanol or DMSO) should be prepared in parallel.
-
Labeling: Once the cells have reached the desired confluency, aspirate the growth medium, wash the cells once with PBS, and replace it with the prepared labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic changes in lipid flux. The 0-hour time point serves as a baseline control.
Sample Collection and Lipid Extraction
-
Cell Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold methanol to each well/dish and scrape the cells. Transfer the cell suspension to a glass tube.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 1 mL of methanol cell lysate, add 2 mL of chloroform. Vortex vigorously for 1 minute.
-
Add 0.8 mL of LC-MS grade water and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extracts at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried lipid extracts in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v) containing the internal standards.
-
Chromatographic Separation: Inject the reconstituted samples onto a C18 reverse-phase column. A gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium formate is typically used to separate the different lipid classes.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode for the detection of choline-containing lipids.
-
Use a targeted approach with Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for both the labeled (¹³C₆) and unlabeled lipid species of interest.
-
For 24:0 Lyso PC-¹³C₆, the precursor ion will be [M+H]⁺ with an m/z of 614.85. The product ion for the phosphocholine headgroup is typically m/z 184.1.
-
The corresponding unlabeled 24:0 Lyso PC will have a precursor ion [M+H]⁺ with an m/z of 608.85.
-
Monitor the expected m/z shifts for downstream metabolites (e.g., PC(24:0/16:0)-¹³C₆).
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.
Table 1: Incorporation of ¹³C₆ from 24:0 Lyso PC-¹³C₆ into Phosphatidylcholine (PC) Species.
| Time (hours) | PC(24:0/16:0)-¹³C₆ (pmol/10⁶ cells) | PC(24:0/18:0)-¹³C₆ (pmol/10⁶ cells) | PC(24:0/18:1)-¹³C₆ (pmol/10⁶ cells) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.8 | 2.1 ± 0.3 | 3.5 ± 0.5 |
| 4 | 25.8 ± 3.1 | 10.5 ± 1.2 | 18.2 ± 2.0 |
| 8 | 55.1 ± 6.2 | 22.4 ± 2.5 | 38.9 ± 4.1 |
| 24 | 110.3 ± 12.5 | 45.1 ± 5.0 | 78.0 ± 8.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Fractional Enrichment of ¹³C₆ in Major Lipid Classes.
| Time (hours) | % ¹³C₆ in Total Lyso PC | % ¹³C₆ in Total PC | % ¹³C₆ in Total SM |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 35.2 ± 4.1 | 2.5 ± 0.3 | 0.1 ± 0.0 |
| 4 | 68.5 ± 7.5 | 10.8 ± 1.2 | 0.5 ± 0.1 |
| 8 | 75.1 ± 8.2 | 22.3 ± 2.5 | 1.2 ± 0.2 |
| 24 | 60.3 ± 6.9 | 40.5 ± 4.5 | 2.8 ± 0.3 |
Fractional enrichment is calculated as (¹³C₆-labeled lipid / (¹³C₆-labeled lipid + unlabeled lipid)) * 100. Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Experimental workflow for lipid flux analysis using 24:0 Lyso PC-¹³C₆.
Caption: Potential metabolic pathways of 24:0 Lyso PC-¹³C₆.
Conclusion
The use of 24:0 Lyso PC-¹³C₆ in lipid flux analysis offers a robust method for investigating the metabolism of very-long-chain fatty acid-containing lysophospholipids. This detailed protocol provides a framework for researchers to design and execute experiments aimed at understanding the dynamic roles of these lipids in health and disease. The combination of stable isotope labeling and advanced mass spectrometry techniques allows for precise and quantitative measurements, providing valuable insights into the complexities of lipid metabolism.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Functional Characterization of Lysophospholipids by Proteomic and Lipidomic Analysis of Fibroblast-like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 24:0 Lyso-PC Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceroyl lysophosphatidylcholine (24:0 Lyso-PC) is a very long-chain lysophospholipid that has emerged as a critical biomarker in the diagnosis and monitoring of several metabolic disorders, particularly X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[1] Accurate and reproducible quantification of 24:0 Lyso-PC in plasma is paramount for clinical research and drug development efforts targeting these diseases. This document provides detailed application notes and standardized protocols for the sample preparation of plasma for 24:0 Lyso-PC analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The stability of lysophosphatidylcholines (LPCs) in biological samples is a critical consideration. Storage temperature significantly impacts LPC concentrations. While storage at +7°C or -80°C shows good stability, prolonged storage at room temperature can lead to a substantial increase in LPC levels, potentially due to enzymatic activity.[2] Therefore, proper sample handling and storage are essential for reliable results.
Experimental Protocols
This section details two common and effective methods for the extraction of 24:0 Lyso-PC from plasma samples: the Bligh-Dyer liquid-liquid extraction method and a simplified protein precipitation method using methanol.
Protocol 1: Modified Bligh-Dyer Liquid-Liquid Extraction
The Bligh-Dyer method is a robust technique for the comprehensive extraction of lipids from biological matrices.[3][4] This protocol is adapted for small plasma volumes and is suitable for untargeted lipidomics as well as targeted quantification of 24:0 Lyso-PC.[3]
Materials:
-
Plasma (collected in K2-EDTA tubes and stored at -80°C)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Internal Standard (IS): 26:0-d4-Lysophosphatidylcholine (26:0-d4-LysoPC) or other suitable deuterated very long-chain Lyso-PC standard.
-
Conical glass tubes (15 mL)
-
Pipettes
-
Vortex mixer
-
Centrifuge (capable of 2000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a conical glass tube, add 100 µL of plasma.
-
Add the internal standard solution at a concentration appropriate for the expected range of 24:0 Lyso-PC.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds. This will induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic extract to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Methanol Protein Precipitation
This method offers a simpler and faster alternative to liquid-liquid extraction, precipitating proteins while keeping the more polar lysophospholipids in the supernatant.[5]
Materials:
-
Plasma (collected in K2-EDTA tubes and stored at -80°C)
-
Methanol (ice-cold, HPLC grade)
-
Internal Standard (IS): 26:0-d4-Lysophosphatidylcholine (26:0-d4-LysoPC)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Vortex mixer
-
Microcentrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add the internal standard solution.
-
Add 450 µL of ice-cold methanol.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of very long-chain Lyso-PCs in plasma using LC-MS/MS. The data is compiled from various studies and represents expected outcomes rather than a direct comparison from a single study.
| Parameter | Bligh-Dyer Extraction | Methanol Precipitation | Reference |
| Recovery | >85% for LPCs | >80% for LPCs | [3] |
| Linearity Range | 0.01 - 10 µM | 0.01 - 10 µM | [6] |
| Precision (CV%) | <15% | <15% | [1] |
| Lower Limit of Quantification (LLOQ) | ~0.01 µM | ~0.01 µM | [6] |
LC-MS/MS Analysis
Analysis of 24:0 Lyso-PC is typically performed using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A suitable gradient to separate 24:0 Lyso-PC from other lipid species.
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition:
Visualizations
Experimental Workflow
Caption: Plasma sample preparation workflow for 24:0 Lyso-PC analysis.
24:0 Lyso-PC Metabolic Pathway
Caption: Simplified metabolic pathway of 24:0 Lyso-PC.
References
- 1. researchgate.net [researchgate.net]
- 2. tabaslab.com [tabaslab.com]
- 3. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Lysophosphatidylcholines in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Lysophosphatidylcholines (LPCs)
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes.[1] This conversion is primarily catalyzed by phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT).[2][3] LPCs are not merely metabolic intermediates; they function as signaling molecules involved in a multitude of physiological and pathological processes.[1] These include inflammation, atherosclerosis, cancer, and diabetes.[4][5] Given their diverse roles, the accurate quantification of specific LPC species in biological samples such as plasma, serum, and tissues is critical for biomarker discovery and understanding disease mechanisms.[6][7]
Biological Role and Signaling Pathways
LPCs are generated in what is known as the Lands cycle, a process of cyclical synthesis and degradation of PC.[2] Once produced, LPCs can be converted back to PC by lysophosphatidylcholine acyltransferase (LPCAT) or further metabolized to lysophosphatidic acid (LPA) by autotaxin (ATX).[2][3] LPCs exert their effects by activating various signaling pathways, often through G protein-coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs).[2] This activation can trigger downstream cascades involving protein kinase C (PKC) and other second messengers, influencing processes like cell proliferation, monocyte chemotaxis, and T-lymphocyte activation.[1][8]
Caption: Metabolic and signaling pathways of Lysophosphatidylcholine (LPC).
LPCs as Disease Biomarkers
Alterations in plasma and tissue concentrations of LPCs are associated with various diseases. In healthy individuals, plasma LPC levels typically range from 100 to 300 µM.[2][9][10]
-
Cardiovascular Disease: Elevated LPC levels are often found in cardiovascular diseases and are a major component of oxidized low-density lipoprotein (oxLDL), contributing to atherosclerosis.[2][3]
-
Cancer: Decreased plasma LPC concentrations have been observed in patients with certain cancers and are often associated with weight loss and inflammation.[10][11]
-
Inflammation and Diabetes: LPCs are key mediators in inflammation and can influence insulin resistance in diabetes.[4]
Quantitative Data Summary
The following table summarizes reported concentrations of various LPC species in human biological samples.
| Biological Matrix | LPC Species | Concentration Range (Healthy Controls) | Observations in Disease States | Reference(s) |
| Human Plasma | Total LPC | 125-143 nmol/mL (125-143 µM) | Increased in cardiovascular disease, diabetes, ovarian cancer. | [2] |
| Human Plasma | Total LPC | 200-300 µM | Decreased in some cancer patients. | [9][10][11] |
| Human Plasma | LPC 16:0 | ~146 µM | Significantly lower in obese subjects. | [12] |
| Human Plasma | LPC 18:0 | ~56.5 µM | Significantly lower in obese subjects. | [12] |
| Human Plasma | LPC 18:1 | ~28.4 µM | Significantly lower in obese subjects. | [12] |
| Human Plasma | LPC 18:2 | ~34.5 µM | Significantly lower in obese subjects. | [12] |
| Neonatal Serum (Day 0-1) | 16:0, 18:0, 18:1, 18:2-LPC | Significantly lower than adults | Levels increase by Day 4-8. | [13] |
| Mouse Serum | Total LPC | ~66 µM | N/A | [14] |
Experimental Protocols
The accurate quantification of LPCs relies on robust sample preparation and sensitive analytical techniques, most commonly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][7][15]
Protocol 1: LPC Extraction from Plasma or Serum
This protocol describes a simple and rapid single-step methanol-based extraction suitable for high-throughput analysis.[16]
Materials:
-
Plasma or Serum samples
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., LPC 17:0 or LPC 19:0 in methanol, 100 pmol)[6][17]
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Add 1 mL of methanol containing the internal standard to a 1.5 mL microcentrifuge tube.
-
Add 2 µL of plasma or serum to the tube.
-
Vortex the mixture vigorously for 20 seconds.
-
Incubate the mixture on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge the tube at 10,000 x g for 5 minutes at room temperature.[16]
-
Carefully collect the supernatant (~120 µL) and transfer it to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for LPC extraction from plasma or serum samples.
Protocol 2: LPC Extraction from Tissue Samples
This protocol outlines a general procedure for extracting lipids from tissue homogenates. Accurate quantification requires careful evaluation of the homogenization procedure.[18]
Materials:
-
Tissue sample (~30 mg)[19]
-
Liquid Nitrogen
-
Lysis Buffer (e.g., 6 M GdmCl, 10 mM TCEP, 40 mM CAA, 100 mM Tris pH 8.5)[19]
-
Ceramic beads and bead beater (e.g., FastPrep-24™)
-
Sonicator
-
Extraction Solvent (e.g., Chloroform:Methanol 1:2)
-
Internal Standard solution
Procedure:
-
Homogenization: Flash-freeze the weighed tissue sample in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or place the minced tissue in a tube with ceramic beads and 500 µL of lysis buffer.[19] Homogenize using a bead beater (e.g., 4.5 M/S, 40 seconds, 2 cycles).[19]
-
Lysis: Sonicate the homogenate on ice to ensure complete cell lysis.
-
Protein Quantification: Take a small aliquot (e.g., 5 µL) to determine protein concentration (e.g., via BCA assay), which can be used for normalization.[19]
-
Lipid Extraction: To a known amount of homogenate, add the internal standard and the extraction solvent (e.g., Chloroform:Methanol:Water in a 1:2:0.8 ratio).
-
Phase Separation: Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Caption: Workflow for LPC extraction from biological tissue samples.
Protocol 3: Quantification by LC-MS/MS
High-throughput quantification of LPC species can be achieved using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[7][15]
Instrumentation & Method:
-
Liquid Chromatography: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mass Spectrometry: A tandem mass spectrometer operated in positive ion mode.
-
Detection Method: Precursor ion scanning for the characteristic phosphocholine head group fragment at m/z 184 is a highly specific method for identifying all LPC species in a sample.[15] Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific LPCs if their parent and fragment ions are known.[13]
-
Internal Standards: Use of non-endogenous LPC species (e.g., LPC 13:0, 17:0, or 19:0) or stable isotope-labeled standards is crucial for accurate quantification.[14][15]
-
Quantification: Achieved by comparing the peak area of each endogenous LPC species to the peak area of the known concentration of the internal standard.
Caption: General workflow for LPC analysis by LC-MS/MS.
Method Validation
For clinical or regulated applications, the analytical method must be validated. Key parameters to evaluate include:
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response.[20]
-
Precision and Accuracy: Assessed by analyzing quality control samples at multiple concentrations.[21]
-
Recovery: The efficiency of the extraction process.[6]
-
Matrix Effects: Potential for ion suppression or enhancement from other components in the biological matrix.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[22]
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]
- 10. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 20. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Metabolomics: 24:0 Lyso PC-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines and are implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1] LPCs consist of a glycerol backbone, a phosphocholine headgroup, and a single fatty acyl chain. The specific fatty acid attached confers distinct properties and biological activities to the LPC molecule.
LPC(24:0), also known as lignoceroyl-lysophosphatidylcholine, is a species of LPC containing the saturated very-long-chain fatty acid, lignoceric acid (24:0). Alterations in the levels of specific LPC species, including LPC(24:0), have been associated with various disease states, making them valuable targets for metabolomics-based biomarker discovery and drug development.
Accurate and precise quantification of LPC(24:0) in complex biological matrices is crucial for understanding its role in health and disease. Targeted metabolomics workflows employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards offer the highest degree of selectivity and quantitative accuracy. 24:0 Lyso PC-13C6 is the stable isotope-labeled analogue of LPC(24:0) and serves as the ideal internal standard for its quantification. By incorporating a known amount of this compound into a sample prior to processing, variations introduced during sample preparation and analysis can be normalized, ensuring reliable and reproducible results.
This document provides detailed application notes and protocols for the use of this compound in targeted metabolomics workflows for the quantification of LPC(24:0).
Data Presentation
The following table summarizes the concentrations of various lysophosphatidylcholine (LPC) species, including LPC(24:0), as reported in human plasma from a cohort of healthy control subjects. This data can serve as a reference for expected physiological ranges.
| Lysophosphatidylcholine Species | Mean Concentration (µM) | Standard Deviation (µM) |
| LPC 16:0 | 146 | 37 |
| LPC 18:0 | 56.5 | 14.9 |
| LPC 18:1 | 28.4 | 12.5 |
| LPC 18:2 | 34.5 | 12.5 |
| LPC 24:0 | <10 | - |
| Other LPC species | <10 | - |
Data adapted from a study on obesity and weight loss, representing the control group.
Experimental Protocols
Lipid Extraction from Plasma/Serum
This protocol describes a modified Bligh-Dyer method for the extraction of lipids, including LPCs, from plasma or serum samples.
Materials:
-
Plasma or Serum Samples
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure Water
-
This compound Internal Standard Stock Solution (e.g., 1 mg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add 10 µL of the this compound internal standard stock solution to the sample. The final concentration of the internal standard should be optimized based on the expected endogenous levels of LPC(24:0) and instrument sensitivity.
-
Add 200 µL of methanol and vortex thoroughly for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform and vortex for 1 minute.
-
Add 100 µL of ultrapure water and vortex for 1 minute.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe or a gel-loading pipette tip. Avoid disturbing the protein interface.
-
Transfer the organic phase to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
LC-MS/MS Analysis of LPC(24:0)
This protocol provides a general framework for the LC-MS/MS analysis of LPC(24:0) using a reversed-phase C18 column. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) LPC(24:0) 608.5 184.1 25 | this compound | 614.5 | 184.1 | 25 |
Note: The precursor ion for LPCs corresponds to the [M+H]+ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment. Collision energies should be optimized for the specific instrument.
Mandatory Visualizations
Caption: Targeted metabolomics workflow for LPC(24:0) quantification.
References
Application Notes and Protocols for Lyophilized 24:0 Lyso PC-13C6
Abstract
These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized 24:0 Lyso PC-13C6 (1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-13C6). This isotopically labeled lysophosphatidylcholine is a high-purity standard essential for accurate quantification in lipidomics research, particularly in studies involving mass spectrometry. The following sections detail the properties of this compound, step-by-step reconstitution procedures for various applications, and recommended storage conditions to ensure its stability and performance.
Introduction to this compound
1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (24:0 Lyso PC) is a saturated lysophospholipid. The 13C6-labeled version serves as an ideal internal standard for quantitative mass spectrometry-based lipidomics, allowing for the precise measurement of its unlabeled counterpart in biological samples.[1] Its applications are primarily in metabolic research, biomarker discovery, and drug development, where accurate lipid quantification is critical.[1]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C26¹³C6H66NO7P |
| Molecular Weight | ~613.8 g/mol |
| CAS Number | 2483735-01-7 |
| Appearance | White to off-white lyophilized powder |
| Purity | ≥95% |
| Storage (Lyophilized) | -20°C, protect from light, stored under nitrogen |
Applications
-
Internal Standard for Mass Spectrometry: The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of 24:0 Lyso PC and other long-chain lysophosphatidylcholines.
-
Metabolic Tracer: In metabolic flux analysis, it can be used to trace the metabolic fate of lignoceric acid and lysophosphatidylcholines in various biological systems.
-
Biomarker Research: As a standard, it aids in the validation and quantification of 24:0 Lyso PC as a potential biomarker in various diseases.
Experimental Protocols
Reconstitution of Lyophilized this compound
3.1.1. Materials Required:
-
Lyophilized this compound
-
High-purity organic solvents (e.g., methanol, chloroform, ethanol, DMSO)
-
Aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.2)
-
Inert gas (e.g., nitrogen or argon)
-
Glass vials with PTFE-lined caps
-
Sonicator (water bath or probe)
-
Vortex mixer
-
Precision micropipettes
3.1.2. Protocol for Preparing an Organic Stock Solution (for MS applications):
This protocol is recommended for preparing a concentrated stock solution for use as an internal standard in mass spectrometry.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: A common solvent for creating a stock solution of lysophosphatidylcholines is a mixture of methanol and water (e.g., 95:5 v/v). Chloroform can also be used.
-
Reconstitution:
-
Carefully open the vial.
-
Add a precise volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Recap the vial tightly.
-
-
Dissolution:
-
Vortex the vial for 30-60 seconds.
-
Sonicate in a water bath for 2-3 minutes to ensure complete dissolution. The solution should be clear.
-
-
Storage:
-
For long-term storage, it is recommended to overlay the solution with an inert gas like nitrogen or argon before capping.
-
Store the stock solution at -20°C. For extended storage (months), -80°C is preferable.
-
Recommended Concentrations for Stock and Working Solutions:
| Solution Type | Recommended Solvent | Concentration Range |
| Stock Solution | Methanol:Water (95:5, v/v) or Chloroform | 1 - 10 mg/mL |
| Working Solution (MS) | Methanol or Ethanol | 1 - 10 µg/mL |
3.1.3. Protocol for Preparing an Aqueous Solution (for biological assays):
For cell-based assays or other biological experiments, an aqueous solution may be required. Be aware that the solubility of long-chain lysophospholipids in aqueous buffers is limited.
-
Equilibration: Bring the lyophilized powder to room temperature.
-
Reconstitution:
-
Directly dissolve the lyophilized powder in an aqueous buffer (e.g., PBS, pH 7.2). The solubility of lysophosphatidylcholines in PBS is approximately 2 mg/mL.[2]
-
Gentle warming to 37°C may aid in dissolution.
-
-
Dissolution:
-
Vortex gently.
-
Sonicate briefly if necessary. Avoid excessive sonication which can lead to degradation.
-
-
Stability and Storage: Aqueous solutions of lysophosphatidylcholines are not recommended for long-term storage. It is advised to prepare fresh solutions for each experiment or store for no more than one day at 2-8°C.[2]
Visualization of Experimental Workflow and Signaling Pathway
Reconstitution Workflow
Caption: Workflow for reconstituting lyophilized this compound.
Lysophosphatidylcholine Signaling Pathway
Lysophosphatidylcholines (LPCs) are bioactive lipids that can act as signaling molecules. They are primarily produced from phosphatidylcholine by the action of phospholipase A2 (PLA2) and can be converted back to phosphatidylcholine by lysophosphatidylcholine acyltransferase (LPCAT). LPCs can signal through G-protein coupled receptors (GPCRs), influencing various cellular processes.
Caption: Simplified signaling pathway of lysophosphatidylcholine.
Stability and Storage Summary
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 1 year | Protect from light, store under inert gas (nitrogen). |
| Organic Stock Solution | -20°C | Up to 6 months | Overlay with inert gas, use glass vials with PTFE caps. |
| -80°C | > 6 months | Overlay with inert gas, use glass vials with PTFE caps. | |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh before use. |
Note: The stability of the reconstituted solutions, especially at low concentrations, should be validated by the end-user for their specific application and storage conditions. Repeated freeze-thaw cycles should be avoided. It is recommended to aliquot the stock solution into smaller volumes for single use.
References
Application Note and Protocol: Quantitative Analysis of 24:0 Lysophosphatidylcholine using 24:0 Lyso PC-13C6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (LPCs) are a class of lipids that play crucial roles in various biological processes and are implicated in several diseases. Accurate quantification of specific LPC species, such as 24:0 lysophosphatidylcholine (24:0 Lyso-PC), is essential for understanding their physiological and pathological significance. This document provides a detailed protocol for the preparation of a standard curve for the quantification of 24:0 Lyso-PC using its stable isotope-labeled internal standard, 24:0 Lyso PC-13C6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring accurate and precise quantification.[1]
Experimental Workflow
The overall experimental workflow for the preparation of a standard curve and quantification of 24:0 Lyso-PC is depicted in the following diagram.
Protocols
Preparation of Stock Solutions
a. This compound (Internal Standard) Stock Solution (1 mg/mL)
-
Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Reconstitute the entire contents of the vial (e.g., 1 mg) in high-purity methanol to a final concentration of 1 mg/mL.[2] For complete dissolution, vortex the vial for 1 minute followed by sonication for 3 minutes.[3][4]
-
Store the stock solution in an amber glass vial at -20°C. When stored at -20°C, the stock solution is stable for up to one month; for longer-term storage (up to 6 months), store at -80°C.[5]
b. 24:0 Lyso-PC (Analyte) Stock Solution (1 mg/mL)
-
Follow the same procedure as for the internal standard to prepare a 1 mg/mL stock solution of 24:0 Lyso-PC in high-purity methanol.
-
Store the stock solution under the same conditions as the internal standard stock solution.
Preparation of Working Solutions and Standard Curve
a. Internal Standard Working Solution (1 µg/mL)
-
Dilute the 1 mg/mL this compound stock solution with methanol to a final concentration of 1 µg/mL. This working solution will be used to spike all calibration standards and samples.
b. Analyte Working Stock Solution (10 µg/mL)
-
Dilute the 1 mg/mL 24:0 Lyso-PC stock solution with methanol to a final concentration of 10 µg/mL.
c. Preparation of Calibration Curve Standards
-
Prepare a series of calibration standards by serial dilution of the 10 µg/mL analyte working stock solution in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
To each calibration standard, add a constant amount of the 1 µg/mL internal standard working solution. The final concentration of the internal standard should be the same in all calibration standards and in the prepared samples. A typical final concentration for the internal standard is 100 ng/mL.
-
The following table provides an example of a dilution series for a standard curve ranging from 1 ng/mL to 1000 ng/mL.
| Standard Level | Concentration of 24:0 Lyso-PC (ng/mL) | Volume of 10 µg/mL Analyte Working Stock (µL) | Volume of IS Working Solution (1 µg/mL) (µL) | Final Volume with Diluent (µL) |
| 1 | 1 | 0.1 | 100 | 1000 |
| 2 | 5 | 0.5 | 100 | 1000 |
| 3 | 10 | 1 | 100 | 1000 |
| 4 | 50 | 5 | 100 | 1000 |
| 5 | 100 | 10 | 100 | 1000 |
| 6 | 250 | 25 | 100 | 1000 |
| 7 | 500 | 50 | 100 | 1000 |
| 8 | 1000 | 100 | 100 | 1000 |
LC-MS/MS Analysis
a. Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.250 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 32 1.5 32 4.0 45 10.0 58 16.0 66 30.0 75 38.0 97 48.0 97 50.0 32 | 55.0 | 32 |
b. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) 24:0 Lyso-PC 608.5 184.1 | this compound (IS) | 614.5 | 184.1 |
Note: The precursor ion for the 13C6-labeled internal standard is 6 mass units higher than the unlabeled analyte, while the product ion from the phosphocholine headgroup remains the same.
Signaling Pathway Diagram
The fragmentation of lysophosphatidylcholines in positive ion mode typically involves the neutral loss of the fatty acyl chain and the formation of a characteristic phosphocholine headgroup fragment.
Data Presentation
The quantitative data from the standard curve analysis should be summarized in a table. This allows for easy assessment of the linearity and performance of the assay.
| Standard Level | Concentration of 24:0 Lyso-PC (ng/mL) | Peak Area of 24:0 Lyso-PC | Peak Area of this compound (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 1 | 1,520 | 150,500 | 0.010 |
| 2 | 5 | 7,650 | 151,000 | 0.051 |
| 3 | 10 | 15,300 | 149,800 | 0.102 |
| 4 | 50 | 75,800 | 150,200 | 0.505 |
| 5 | 100 | 152,000 | 150,800 | 1.008 |
| 6 | 250 | 378,000 | 151,500 | 2.495 |
| 7 | 500 | 755,000 | 150,100 | 5.030 |
| 8 | 1000 | 1,510,000 | 150,600 | 10.027 |
Note: The peak area values are hypothetical and for illustrative purposes only.
A calibration curve is then generated by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis). A linear regression analysis is performed, and the resulting equation is used to calculate the concentration of 24:0 Lyso-PC in unknown samples. A good calibration curve should have a coefficient of determination (R²) of ≥ 0.99.
References
- 1. Application of Lipid Class Ratios for Sample Stability Monitoring—Evaluation of Murine Tissue Homogenates and SDS as a Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otsuka.co.jp [otsuka.co.jp]
- 5. researchgate.net [researchgate.net]
Application of 24:0 Lyso PC-13C6 in Biomarker Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are a class of lipids that play crucial roles in a variety of biological processes, including cell signaling and inflammation.[1] They are formed through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[1][2] 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (24:0 Lyso PC) is a specific LPC containing the very-long-chain fatty acid lignoceric acid. Elevated levels of 24:0 Lyso PC in biological fluids have been identified as a key biomarker for certain metabolic disorders, particularly peroxisomal β-oxidation deficiencies such as X-linked adrenoleukodystrophy (X-ALD).[3][4][5][6] Furthermore, alterations in 24:0 Lyso PC levels have been implicated in neurodegenerative diseases like Alzheimer's disease.[7][8]
The use of a stable isotope-labeled internal standard, such as 24:0 Lyso PC-13C6, is critical for the accurate and precise quantification of endogenous 24:0 Lyso PC in complex biological matrices like plasma. The 13C6 label allows for differentiation from the endogenous analyte by mass spectrometry, correcting for variability in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in biomarker discovery.
Biomarker Applications of 24:0 Lyso PC
24:0 Lyso PC has emerged as a significant biomarker in several disease states:
-
Peroxisomal Disorders: In conditions like X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, defects in peroxisomal β-oxidation lead to the accumulation of very-long-chain fatty acids (VLCFAs), including lignoceric acid (24:0). This results in a significant increase in the plasma concentrations of 24:0 Lyso PC.[3][4] The quantification of 24:0 Lyso PC, often in conjunction with other VLCFA-containing lipids, offers high diagnostic accuracy and sensitivity for these disorders.[3][4]
-
Neurodegenerative Diseases: Altered lipid metabolism is a known feature of Alzheimer's disease (AD). While the direct concentration of 24:0 Lyso PC may not be a standalone biomarker, the ratio of other metabolites, such as glutamine, to 24:0 Lyso PC has shown promise in differentiating dementia with Lewy bodies (DLB) from AD.[7][8]
Quantitative Data
The following table summarizes the reported concentrations of 24:0 Lyso PC in human plasma for control subjects and patients with peroxisomal disorders.
| Disease State | Subject Group | Mean Concentration (μmol/L) | Concentration Range (μmol/L) |
| Peroxisomal β-oxidation deficiency | ALD Males | Not Reported | 0.08 - 1.23[3] |
| ALD Females | Not Reported | Not explicitly stated, but significantly lower than males[3] | |
| Zellweger Spectrum Disorders (ZSD) | Not Reported | 0.28 - 2.17[3] | |
| Healthy Controls | Control Individuals | Not Reported | Not explicitly stated, but significantly lower than disease groups[3] |
Experimental Protocols
Plasma Sample Preparation for 24:0 Lyso PC Analysis
This protocol describes the extraction of lysophosphatidylcholines from plasma using protein precipitation, a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade, ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard solution to the plasma sample. The concentration of the internal standard should be optimized based on the expected endogenous levels of 24:0 Lyso PC.
-
Add 500 µL of ice-cold methanol to the plasma and internal standard mixture.[9]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Incubate the samples on ice for 10 minutes to facilitate complete protein precipitation.[9]
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at a temperature not exceeding 37°C.[9]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium acetate) for LC-MS/MS analysis.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for injection.
LC-MS/MS Quantification of 24:0 Lyso PC
This protocol provides a general framework for the quantification of 24:0 Lyso PC using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤1.8 µm is recommended for good chromatographic resolution (e.g., Waters ACQUITY Premier CSH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A representative gradient is as follows:
-
0-2 min: 80% B
-
2-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-18 min: Return to 80% B for column re-equilibration
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
24:0 Lyso PC: Precursor ion (Q1): m/z 608.5 → Product ion (Q3): m/z 184.1
-
This compound: Precursor ion (Q1): m/z 614.5 → Product ion (Q3): m/z 190.1
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Cone Voltage: ~40 V
-
Collision Energy: ~25 eV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Collision Gas: Argon
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the endogenous 24:0 Lyso PC to the this compound internal standard.
-
A calibration curve should be prepared using known concentrations of unlabeled 24:0 Lyso PC spiked into a surrogate matrix (e.g., stripped plasma or a buffered solution with bovine serum albumin) containing a constant concentration of the internal standard.
Signaling Pathways and Experimental Workflows
24:0 Lyso PC Signaling through G-Protein Coupled Receptors
Lysophosphatidylcholines, including 24:0 Lyso PC, can act as signaling molecules by binding to and activating specific G-protein coupled receptors (GPCRs), such as GPR55 and GPR119.[2][10][11][12] This activation can trigger downstream signaling cascades that influence various cellular processes.
Caption: 24:0 Lyso PC signaling via GPR55 and GPR119 pathways.
Experimental Workflow for Biomarker Discovery
The following diagram illustrates a typical workflow for the discovery and validation of 24:0 Lyso PC as a biomarker using this compound as an internal standard.
Caption: Workflow for 24:0 Lyso PC biomarker discovery and validation.
References
- 1. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncogenic lysophosphatidylinositol (LPI)/GPR55 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging | Semantic Scholar [semanticscholar.org]
- 7. Plasma metabolites distinguish dementia with Lewy bodies from Alzheimer's disease: a cross-sectional metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lipidomics Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using internal standards in lipidomics experiments.
Troubleshooting Guide for Lipidomics Internal Standards
This guide provides solutions to specific problems you might encounter with internal standards during your lipidomics workflow.
Q1: Why is the recovery of my internal standard consistently low?
Low recovery of an internal standard can be attributed to several factors, broadly categorized as extraction inefficiency, matrix effects, and instrumental issues.[1]
Troubleshooting Steps:
-
Investigate Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix along with the target analytes.[1][2] This can be due to an inappropriate choice of extraction solvent, pH, or issues with phase separation in liquid-liquid extraction.[1] For solid-phase extraction (SPE), inefficient binding or elution can also lead to low recovery.[1]
-
Solution: Re-evaluate and optimize your extraction protocol. The choice of solvent should be appropriate for the polarity of the lipids being analyzed.[2] For complex samples, a multi-step extraction or the use of different solvent systems may be necessary.
-
-
Assess Matrix Effects: Components within the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Solution: Perform a post-extraction spike experiment to determine the extent of matrix effects.[1]
-
-
Check for Instrumental Problems: Leaks, blockages, or a contaminated ion source in the analytical instrument can result in a poor and inconsistent response from the internal standard.[1]
-
Solution: Conduct regular maintenance and calibration of your mass spectrometer. Ensure that the system is clean and free from leaks.
-
Q2: How can I distinguish between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a reliable method to differentiate between these two common issues.[1]
Experimental Protocol: Post-Extraction Spike Analysis [1]
-
Prepare Three Sample Sets:
-
Set A (Pre-extraction Spike): Spike a blank matrix sample with a known amount of the internal standard before the extraction process.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and then spike the resulting extract with the same known amount of the internal standard after the extraction process.
-
Standard Solution: Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.
-
-
Analyze the Samples: Analyze all three sets of samples using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Standard Solution) - 1] x 100
-
Interpreting the Results:
-
Low Recovery, Minimal Matrix Effect: This indicates a problem with the extraction efficiency.
-
Good Recovery, Significant Matrix Effect: This suggests that the extraction is efficient, but components in the matrix are suppressing or enhancing the internal standard's signal.
-
Low Recovery, Significant Matrix Effect: This points to a combination of both extraction inefficiency and matrix effects.
Q3: The signal from my internal standard is highly variable across a batch of samples. What could be the cause?
Inconsistent internal standard recovery across a sample batch often points to variability in sample preparation or instrumental performance.
Troubleshooting Steps:
-
Review Sample Preparation Workflow: Ensure that the internal standard is added to each sample at the earliest possible stage and in a consistent manner.[3][4] Any variations in extraction times, solvent volumes, or mixing can lead to inconsistent recovery.
-
Evaluate Instrument Stability: Monitor the instrument's performance over the course of the analytical run. A drifting signal could indicate a problem with the ion source, detector, or chromatography. The use of quality control (QC) samples, prepared from pooled aliquots of all experimental samples, can help monitor instrument stability.[5]
-
Consider Analyte Degradation: Certain lipids can be unstable and may degrade during sample processing, especially if exposed to light, heat, or oxygen.[2][6]
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good internal standard in lipidomics?
An ideal internal standard should:
-
Be chemically similar to the analytes of interest.[3]
-
Be added to the sample in a known quantity as early as possible in the workflow.[3][4]
-
Be distinguishable from the analyte by the mass spectrometer, typically through isotopic labeling or unique structural features.[3]
-
Co-elute with the analyte in liquid chromatography-mass spectrometry (LC-MS) to experience the same matrix effects.[7]
Q2: What are the different types of internal standards used in lipidomics?
The two most common types of internal standards are:
-
Stable Isotope-Labeled Lipids: These are considered the "gold standard" as they are chemically identical to their endogenous counterparts, differing only in isotopic composition (e.g., containing deuterium or ¹³C).[8] This ensures they closely mimic the extraction and ionization behavior of the target lipids.[8]
-
Odd-Chain and Non-Endogenous Lipids: These are lipids with fatty acid chains containing an odd number of carbons or other structural features not typically found in the biological system being studied.[8] They are a more cost-effective alternative to stable isotope-labeled standards.[3]
Q3: How do I choose the right internal standard for my experiment?
The selection of an appropriate internal standard is critical for accurate lipid quantification.[3] Consider the following factors:
-
Structural Similarity: The internal standard should be as structurally similar as possible to the analyte to ensure similar extraction and ionization efficiencies.[8]
-
Availability and Purity: The internal standard should be commercially available in high purity.[7]
-
Cost: Stable isotope-labeled standards are often more expensive than odd-chain lipids.[3]
Data Presentation
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled Lipids | Odd-Chain Lipids |
| Chemical Similarity | Identical to endogenous analyte | Structurally similar but not identical |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement.[3] | Effective, but may not fully compensate if retention time differs significantly.[3] |
| Cost | High | Lower |
| Availability | Can be limited for some lipid species | Generally more available |
Table 2: Expected Recovery Rates for Lipid Classes with Common Extraction Methods
| Lipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | SPE (C18) Recovery (%) |
| Nonpolar Lipids | |||
| Triacylglycerols | 90-99 | 85-95 | 80-95 |
| Cholesterol Esters | 90-98 | 85-95 | 80-95 |
| Polar Lipids | |||
| Phosphatidylcholine | 95-99 | 90-98 | 85-95 |
| Phosphatidylethanolamine | 95-99 | 90-98 | 85-95 |
| Free Fatty Acids | |||
| Long-Chain Fatty Acids | 85-95 | 80-90 | 75-90 |
| Note: Recovery rates are approximate and can vary depending on the specific lipid species and sample matrix.[9] |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock Solution
-
Weighing: Accurately weigh a precise amount of the high-purity internal standard using an analytical balance.
-
Dissolving: Dissolve the internal standard in a suitable organic solvent (e.g., chloroform/methanol mixture) to a known final concentration.
-
Storage: Store the stock solution in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent degradation.[6]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution as needed for spiking into samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 24:0 Lyso PC-13C6 in ESI-MS
Welcome to the technical support center for the analysis of 24:0 Lyso PC-13C6 and related long-chain lysophosphatidylcholines using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly signal suppression effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant signal suppression for our this compound internal standard. What are the common causes?
A1: Signal suppression in ESI-MS, particularly for lipid species like this compound, is a common phenomenon known as a matrix effect.[1][2] The primary causes include:
-
Co-elution with other phospholipids: Biological samples, especially plasma and serum, contain high concentrations of other phospholipids, such as phosphatidylcholines (PCs), that can co-elute with your analyte and internal standard.[1][3] These molecules compete for ionization in the ESI source, leading to a reduction in the signal of your target analyte.
-
High concentrations of salts and other matrix components: Salts, detergents, and other non-volatile components from the sample matrix can alter the droplet formation and evaporation process in the ESI source, hindering the release of gas-phase ions.[1]
-
Ion-pairing reagents: Reagents like trifluoroacetic acid (TFA), sometimes used in chromatography, can form ion pairs with positively charged analytes, reducing their ionization efficiency.
Q2: How can we mitigate signal suppression for this compound?
A2: Several strategies can be employed to minimize signal suppression:
-
Effective Sample Preparation: The most critical step is to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are highly effective at removing phospholipids compared to simpler methods like protein precipitation.[3]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of this compound from the bulk of other phospholipids.[4] Using a suitable column, such as a C18 or C30, and a well-designed gradient can significantly reduce co-elution.
-
Use of Isotope-Labeled Internal Standards: Using a stable isotope-labeled (SIL) internal standard like this compound is a gold standard practice.[5] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification by normalizing the analyte signal to the internal standard signal. It is crucial that the internal standard co-elutes with the analyte.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects. However, ensure that the analyte concentration remains above the limit of quantification.
Q3: Why is a 13C-labeled internal standard preferred over a deuterium-labeled one for this application?
A3: While both are stable isotope-labeled internal standards, 13C-labeled standards are often preferred in LC-MS for a key reason. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift, causing them to elute slightly earlier or later than the native analyte.[6] This can be problematic if the ion suppression is not uniform across the entire peak elution window. Since 13C-labeled internal standards have a closer mass and identical chromatographic behavior to the analyte, they are more likely to experience the exact same degree of ion suppression, leading to more accurate correction.[6]
Q4: Can the choice of ionization mode affect signal suppression for 24:0 Lyso PC?
A4: Yes, the ionization mode can have an impact. While positive ion mode is common for the analysis of lysophosphatidylcholines due to the positively charged choline headgroup, interferences have been reported. Some studies have utilized negative electrospray ionization (ESI) to circumvent isobaric interferences when chromatographic resolution is insufficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no signal for this compound | Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI. |
| Severe signal suppression. | Implement a more rigorous sample cleanup method (e.g., SPE). Optimize chromatographic separation to resolve the analyte from interfering phospholipids. | |
| High variability in signal intensity between replicates | Inconsistent matrix effects. | Ensure consistent sample preparation across all samples. Use a 13C-labeled internal standard that co-elutes with the analyte for normalization. |
| Carryover from previous injections. | Optimize the wash step in your LC method to ensure complete elution of all compounds from the column between runs. | |
| Poor peak shape for this compound | Column overload or contamination. | Dilute the sample extract. Clean or replace the analytical column. |
| Inappropriate mobile phase. | Ensure the mobile phase composition and pH are suitable for the analyte and column chemistry. |
Data Presentation: Illustrative Signal Suppression Effects
The following table provides an illustrative summary of the expected signal suppression for a 24:0 Lyso PC internal standard based on the sample preparation method used. The "Matrix Effect (%)" is calculated as (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100. Higher percentages indicate greater signal suppression.
| Sample Preparation Method | Predominant Matrix Components Remaining | Expected Matrix Effect (%) on 24:0 Lyso PC Signal |
| Protein Precipitation (PPT) | High levels of phospholipids, salts, and other small molecules. | 50 - 90% |
| Liquid-Liquid Extraction (LLE) | Moderate levels of phospholipids and other lipids. | 20 - 60% |
| Solid-Phase Extraction (SPE) | Low levels of phospholipids and salts. | < 20% |
Note: This data is illustrative and the actual degree of signal suppression will vary depending on the specific biological matrix, extraction protocol, and LC-MS/MS conditions.
Experimental Protocols
Optimized LC-MS/MS Method for Quantification of 24:0 Lyso PC
This protocol is based on established methods for the analysis of long-chain lysophosphatidylcholines in biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To 50 µL of plasma or serum, add a known amount of this compound solution.
-
Protein Precipitation: Add 150 µL of cold methanol, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by an equilibration solution (e.g., 2% formic acid in water).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in 20% methanol) to remove salts and other polar interferences.
-
Elution: Elute the lysophosphatidylcholines with a stronger organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY Premier CSH C18, 1.7 µm, 2.1 x 100 mm) is recommended for good separation of long-chain lipids.[7]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 5 mM ammonium acetate and 0.1% formic acid.[7]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. The specific gradient profile should be optimized to achieve separation of 24:0 Lyso PC from other interfering lipids.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at around 50°C to improve peak shape and reduce viscosity.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
24:0 Lyso PC: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the phosphocholine headgroup fragment at m/z 184).
-
This compound: Monitor the corresponding transition for the heavy-labeled internal standard.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage to maximize the signal for the analytes of interest.
-
Visualizations
Caption: Experimental workflow for the quantification of 24:0 Lyso PC.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC Gradients for Lysophosphatidylcholine (LPC) Separation
Welcome to the technical support center for optimizing your liquid chromatography (LC) methods for the separation of lysophosphatidylcholines (LPCs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in LPC analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LPC separation experiments in a question-and-answer format.
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My LPC peaks are showing significant tailing or fronting. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape is a common issue in liquid chromatography and can be caused by several factors.[1][2]
-
Peak Tailing: This can occur due to screen blockage in the column, column collapse, or contamination.[1] To resolve this, you can try backflushing the column, replacing the sieve plate, or using an organic solvent gradient to rinse the column for an extended period.[1] Additionally, incorrect mobile phase pH can lead to tailing; adjusting the pH to suppress the ionization of your LPC molecules can improve peak symmetry.[1] For basic compounds, a lower pH is often beneficial.[1]
-
Peak Fronting: This is often an indication of sample overload.[1] Try reducing the amount of sample injected onto the column. If the problem persists, consider diluting your sample.
Issue: Inconsistent Retention Times
Question: I am observing significant shifts in the retention times of my LPC analytes between injections. What could be causing this variability?
Answer:
Retention time instability can compromise the reliability of your results.[2][3] Several factors can contribute to this issue:
-
Mobile Phase Composition: Inaccurately prepared mobile phases or changes in their composition over time can lead to retention time shifts.[4] Ensure your mobile phases are freshly prepared and accurately mixed. For gradient elution, ensure proper equilibration between runs.[4]
-
Column Temperature: Fluctuations in column temperature can affect retention times.[3] Using a column oven to maintain a stable temperature is crucial for reproducible results.[1][3]
-
System Dwell Volume: Differences in the gradient delay volume between different LC systems can cause retention time shifts, particularly in gradient separations.[3]
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time variability for early eluting peaks.[4] Ensure your equilibration step is long enough for the column to return to the initial mobile phase conditions.
Issue: Poor Resolution Between LPC Species
Question: I am struggling to separate different LPC species. How can I improve the resolution?
Answer:
Achieving adequate resolution between closely related LPC species requires careful optimization of your chromatographic conditions.
-
Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.[5] Start with a scouting run using a broad gradient to identify the elution window of your LPCs, and then narrow the gradient range and decrease the slope within that window.[5]
-
Mobile Phase Modifiers: The addition of modifiers to your mobile phase can significantly impact selectivity. For reversed-phase chromatography, common additives include formic acid or ammonium formate to control pH and improve peak shape.[6]
-
Stationary Phase: The choice of stationary phase is critical.[7] Different column chemistries (e.g., C18, C8, HILIC) will provide different selectivities for LPCs. Consider trying a column with a different stationary phase if you are unable to achieve separation on your current column.
-
Flow Rate: Optimizing the flow rate can enhance resolution, although it may also increase analysis time.[8]
Issue: High Backpressure
Question: My LC system is showing unusually high backpressure. What are the potential causes and how can I troubleshoot this?
Answer:
High backpressure can damage your column and pump. It is important to identify and resolve the cause promptly.
-
Blockages: The most common cause of high backpressure is a blockage in the system, often at the column inlet frit.[9] You can try backflushing the column (if the manufacturer's instructions permit) or replacing the frit.[9] In-line filters can help prevent particulates from reaching the column.[9]
-
Precipitation: If you are using buffered mobile phases, salt precipitation can occur if the mobile phase composition changes abruptly, especially when mixing with high organic concentrations. Ensure your mobile phases are miscible and consider flushing the system with a compatible solvent mixture after use.
-
Column Particulate Size: Columns with smaller particle sizes will inherently generate higher backpressure.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for LPC separation?
A1: Both normal-phase and reversed-phase chromatography are used for LPC separation.
-
Normal-Phase: Silica columns are frequently used in normal-phase chromatography for separating lipid classes.[10][11] Diol and cyanopropyl columns can also be employed.[12]
-
Reversed-Phase: C18 columns are a popular choice for reversed-phase separation of LPCs, allowing for separation based on the fatty acid chain length and degree of unsaturation.[13][14]
Q2: What mobile phases are typically used for LPC separation?
A2: The choice of mobile phase depends on the chromatography mode.
-
Normal-Phase: Common mobile phases consist of mixtures of non-polar solvents like hexane or chloroform with more polar solvents like isopropanol or methanol, often with small amounts of water and additives like acetic acid or triethylamine to improve peak shape.[10][11][12][15]
-
Reversed-Phase: Mobile phases typically consist of a gradient of an aqueous solvent (often containing a buffer like ammonium formate or an acid like formic acid) and an organic solvent such as methanol or acetonitrile.[8][13]
Q3: How can I minimize sample carryover in my LPC analysis?
A3: Sample carryover can lead to inaccurate quantification.[16] To minimize it:
-
Injector Wash: Use a strong solvent in your autosampler wash routine to effectively clean the needle and injection port between samples.
-
Column and Guard Column: Carryover can occur on the analytical column and guard column.[16] A thorough column wash at the end of each run is essential.
-
Blank Injections: Run blank injections after high-concentration samples to assess and mitigate carryover.[16]
Q4: What detection methods are suitable for LPC analysis?
A4: Several detection methods can be used for LPC analysis.
-
Mass Spectrometry (MS): LC-MS is a powerful technique for the identification and quantification of LPCs due to its high sensitivity and selectivity.[2][6]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for compounds that do not have a UV chromophore, making it a good option for lipid analysis.[10][15]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a more uniform response for different lipid classes compared to ELSD.[10]
-
UV Detection: While LPCs have a weak UV chromophore, detection at low wavelengths (e.g., 203-215 nm) is possible.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on LPC separation to provide a starting point for method development.
Table 1: Normal-Phase LC Conditions for LPC Separation
| Parameter | Method 1[11][15] | Method 2[10] |
| Column | Allsphere Silica | Supelcosil™ LC-SI (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | Chloroform | Isooctane/Ethyl Acetate (99.8:0.2, v/v) |
| Mobile Phase B | Chloroform/Methanol (70:30, v/v) | Acetone/Ethyl Acetate (2:1, v/v) + 0.1% Acetic Acid |
| Mobile Phase C | Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v) | 2-Propanol/Water (85:15, v/v) + 0.013% Acetic Acid + 0.031% TEA |
| Gradient | A complex gradient involving all three mobile phases | A complex gradient involving all three mobile phases |
| Flow Rate | 1.0 mL/min | Not specified |
| Column Temp. | 25°C | 40°C |
| Detector | ELSD | ELSD, CAD, MS |
Table 2: Reversed-Phase LC Conditions for LPC Separation
| Parameter | Method 1[13] | Method 2[17] |
| Column | ACE C18 (100 x 4.6 mm, 5 µm) | Not specified |
| Mobile Phase A | Methanol | Isopropyl Alcohol |
| Mobile Phase B | 2 mM Ammonium Formate | Deionized Water |
| Mobile Phase C | - | Methanol |
| Mobile Phase Composition | Methanol/2 mM Ammonium Formate (90:10, v/v) | Isopropyl Alcohol/Deionized Water/Methanol (70:22:8, v/v/v) |
| Elution Type | Isocratic | Isocratic |
| Flow Rate | 0.9 mL/min | 0.5 mL/min |
| Column Temp. | Not specified | 25°C |
| Detector | MS (Positive Ionization Mode) | UV (205 nm) |
Experimental Protocols
Protocol 1: General Normal-Phase LC Method for LPC Separation
This protocol is a generalized procedure based on common practices for separating LPCs from other lipid classes.
-
Column: Silica-based column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) and create a linear gradient to a lower percentage (e.g., 15%) over 20-30 minutes.[12]
-
Hold at the lower percentage of Mobile Phase A for a few minutes to elute all polar lipids.
-
Return to the initial conditions and equilibrate the column for 10-15 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[12]
-
Detection: ELSD or CAD.
-
Sample Preparation: Dissolve the lipid extract in a mixture of chloroform and methanol.
Protocol 2: General Reversed-Phase LC-MS Method for LPC Separation
This protocol provides a starting point for separating different LPC species based on their fatty acid composition.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 30%) and create a linear gradient to a high percentage (e.g., 95%) over 15-20 minutes.
-
Hold at the high percentage of Mobile Phase B for 5 minutes to wash the column.
-
Return to the initial conditions and equilibrate the column for 5-10 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Detection: Mass Spectrometry (positive ion mode).
-
Sample Preparation: Dissolve the lipid extract in methanol or isopropanol.
Visualizations
Caption: Workflow for optimizing an LC gradient for LPC separation.
Caption: Decision tree for troubleshooting common LC issues.
References
- 1. epruibiotech.com [epruibiotech.com]
- 2. zefsci.com [zefsci.com]
- 3. halocolumns.com [halocolumns.com]
- 4. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Lipidomics using ¹³C Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in lipidomics experiments utilizing ¹³C internal standards.
Troubleshooting Guide
This guide addresses specific issues that may arise during your lipidomics experiments.
Issue: Low and inconsistent signal intensity for my lipid analytes across replicates.
-
Question: My signal intensity is lower than expected and varies significantly between replicates. Could this be a matrix effect, and what are the immediate steps I can take?
-
Answer: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Co-eluting compounds from your sample matrix can interfere with the ionization of your target lipids in the mass spectrometer source. Here are some immediate troubleshooting steps:
-
Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components to a level where their effect on ionization is minimized.[1] Ensure your analyte concentration remains above the instrument's limit of detection after dilution.
-
Optimize Chromatography: Improving the separation of your lipids from the matrix components can significantly reduce ion suppression.[1] Consider the following adjustments to your liquid chromatography (LC) method:
-
Gradient Modification: Alter the solvent gradient profile to better resolve analytes from interfering compounds.
-
Mobile Phase Composition: Experiment with different mobile phase additives or solvent compositions.
-
Column Chemistry: Consider using a different type of LC column (e.g., C30 instead of C18) or one with a different particle size to enhance separation.
-
-
Check for Contamination: Ensure your solvents, vials, and other labware are free from contaminants that could contribute to matrix effects.
-
Issue: Suspected matrix effects are impacting my quantitative accuracy.
-
Question: How can I confirm that matrix effects are present and impacting my results?
-
Answer: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample that has undergone the entire extraction procedure.[1] The percentage difference in the signal provides a quantitative measure of the matrix effect.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what retention times matrix effects are most pronounced. A constant flow of your lipid standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that specific retention time.[1]
-
Issue: My ¹³C internal standards are not adequately correcting for variability.
-
Question: I'm using ¹³C-labeled internal standards, but I still see high variability in my quantitative data. What could be the problem?
-
Answer: While ¹³C internal standards are the gold standard for correcting matrix effects, several factors can lead to suboptimal performance:
-
Inappropriate Standard Selection: The chosen internal standard should be structurally as similar as possible to the analyte being quantified to ensure they experience the same matrix effects. Using a standard from a different lipid class can lead to inaccurate quantification.
-
Timing of Standard Addition: The internal standard must be added to the sample at the very beginning of the sample preparation process, before any extraction steps.[2] This ensures that it experiences the same potential for loss and ionization effects as the endogenous analyte throughout the entire workflow.
-
Incorrect Concentration: The concentration of the internal standard should be within the linear dynamic range of the instrument and ideally close to the concentration of the endogenous analyte.
-
Isotopic Impurity: Ensure the isotopic purity of your ¹³C-labeled standard is high to avoid interference from unlabeled species.
-
Frequently Asked Questions (FAQs)
What are matrix effects in lipidomics?
In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, the "matrix effect" refers to the alteration of a lipid analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] Phospholipids are often a major contributor to matrix effects in biological samples, especially when using electrospray ionization (ESI).[1]
Why are ¹³C internal standards considered the "gold standard" for correcting matrix effects?
¹³C-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to their corresponding endogenous analytes.[3] This ensures that they:
-
Co-elute chromatographically: The labeled and unlabeled lipids will have the same retention time, meaning they experience the same matrix components at the same time in the MS source.[1]
-
Exhibit similar ionization behavior: They will be affected by ion suppression or enhancement in the same manner as the endogenous lipid.
-
Experience similar extraction recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
By measuring the ratio of the endogenous lipid to its ¹³C-labeled internal standard, accurate quantification can be achieved, as the ratio remains constant even in the presence of matrix effects. A study using a biologically generated ¹³C-IS lipid mixture demonstrated a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to other normalization methods.[3][4]
What are the best sample preparation strategies to minimize matrix effects?
Effective sample preparation is crucial for reducing matrix effects. The choice of method depends on the complexity of the sample matrix and the lipids of interest. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used technique to separate lipids from more polar molecules using immiscible organic solvents. The Folch and Bligh-Dyer methods are classic examples.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively bind and elute lipids, providing a cleaner extract than LLE and is often more suitable for targeted lipidomics.[1]
-
Protein Precipitation (PPT): While effective at removing proteins, PPT is often the least effective method for removing other matrix components that can cause ion suppression.[1]
Quantitative Data Summary
The extent of matrix effects and the effectiveness of mitigation strategies can vary significantly depending on the lipid class, the biological matrix, and the analytical method used. The following table provides a general overview of what can be expected.
| Mitigation Strategy | Analyte(s) | Matrix | Typical Matrix Effect (without IS) | Improvement with ¹³C Internal Standard |
| Sample Dilution (10-fold) | Various Lipids | Plasma | 20-80% Ion Suppression | N/A (Strategy to reduce ME) |
| Solid-Phase Extraction (SPE) | Phospholipids | Urine | 30-60% Ion Suppression | N/A (Strategy to reduce ME) |
| ¹³C Internal Standards | Multiple Lipid Classes | Human Plasma | High Variability (CV% > 20%) | Significant reduction in CV% (<10%)[4] |
| ¹³C Internal Standards | Amphetamine/Methamphetamine | Urine | Significant Ion Suppression | Improved compensation for ion suppression effects compared to ²H-labeled IS[5] |
Note: The values presented are illustrative. It is essential to evaluate matrix effects for your specific analytes and matrix.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with ¹³C Internal Standard Spiking
This protocol describes a standard procedure for extracting lipids from plasma samples.
Materials:
-
Plasma samples
-
¹³C-labeled internal standard mixture in methanol
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., isopropanol:acetonitrile:water 2:1:1)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a clean glass centrifuge tube, add a known volume of the ¹³C-labeled internal standard mixture.
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard. Vortex briefly.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of reconstitution solvent for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation
This protocol provides a general workflow for separating lipids into different classes using SPE. The specific sorbent and solvents will need to be optimized for the lipids of interest.
Materials:
-
Lipid extract (from Protocol 1)
-
SPE cartridge (e.g., silica, diol, or aminopropyl)
-
SPE manifold
-
Conditioning solvent (e.g., hexane)
-
Equilibration solvent (e.g., hexane)
-
Wash solvents (e.g., hexane, diethyl ether/hexane mixtures)
-
Elution solvents (e.g., acetone/methanol, chloroform/methanol mixtures)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the lipid extract (dissolved in a non-polar solvent) onto the SPE cartridge.
-
Washing: Pass a series of wash solvents of increasing polarity through the cartridge to remove unwanted, weakly bound matrix components and to elute specific lipid classes. For example:
-
Neutral lipids (e.g., triglycerides, cholesterol esters) can be eluted with hexane or a low-percentage diethyl ether in hexane mixture.
-
Free fatty acids can be eluted with a higher percentage of diethyl ether in hexane, often with a small amount of acetic acid.
-
-
Elution: Pass the elution solvent(s) through the cartridge to collect the lipid classes of interest. For example:
-
Phospholipids can be eluted with methanol or a chloroform/methanol mixture.
-
-
Drying and Reconstitution: Dry the eluted fractions under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Experimental workflow for lipidomics analysis using ¹³C internal standards.
Caption: Mechanism of ion suppression due to matrix effects in ESI-MS.
Caption: Logical relationship for overcoming matrix effects with ¹³C internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability of 24:0 Lyso PC-13C6 in different solvents
Welcome to the technical support center for 24:0 Lyso PC-13C6 (Lignoceroyl Lysophosphatidylcholine-13C6). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this stable isotope-labeled lipid standard.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of this compound.
Q1: My this compound signal intensity is decreasing over time in my analytical runs. What could be the cause?
A1: Signal degradation of this compound is often attributed to its chemical stability in solution. The primary degradation pathways for lysophosphatidylcholines (LPCs) are hydrolysis and acyl migration.
-
Hydrolysis: The ester bond of the lignoceroyl chain can be hydrolyzed, leading to the formation of lignoceric acid and glycerophosphocholine-13C6. This is particularly prevalent in aqueous solutions or organic solvents contaminated with water. The rate of hydrolysis is influenced by pH, with the minimum rate observed around pH 6.5.[1][2]
-
Acyl Migration: While 24:0 Lyso PC is a 1-acyl LPC, trace amounts of the 2-acyl isomer may be present or formed. Isomerization can occur, although the 1-acyl form is generally more stable.[1] The rate of this migration is dependent on the solvent, temperature, and the nature of the acyl chain.[3]
Troubleshooting Steps:
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents. If using aqueous buffers, prepare them fresh and consider the pH.
-
Storage of Solutions: If you have prepared a stock solution, store it at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap to minimize exposure to moisture and air.[4] For long-term storage, it is recommended to store the lipid as a dry powder at -20°C.[4][5]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.
Q2: I am observing unexpected peaks in my mass spectrometry analysis of this compound. What are these?
A2: The appearance of unexpected peaks could be due to several factors:
-
Degradation Products: As mentioned in Q1, hydrolysis can lead to the appearance of peaks corresponding to lignoceric acid and glycerophosphocholine-13C6.
-
Solvent Adducts: Depending on the mobile phase composition, you may observe adducts of your analyte (e.g., [M+Na]+, [M+K]+, [M+NH4]+, [M+HCOO]-).
-
Oxidation Products: Although 24:0 Lyso PC has a saturated fatty acid chain and is less prone to oxidation than unsaturated lipids, exposure to air and light over extended periods can lead to the formation of oxidized species.[6][7][8]
Troubleshooting Steps:
-
Blank Injections: Run a solvent blank to identify peaks originating from your solvent or system.
-
Review Mass Spectra: Carefully analyze the m/z values of the unexpected peaks to see if they correspond to known adducts or degradation products of this compound.
-
Proper Handling: Protect the compound from light and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when preparing solutions for long-term storage.[9]
Q3: What is the best solvent to dissolve and store this compound?
A3: For long-term storage, it is best to keep this compound as a neat, dry powder at -20°C.[4][5] For creating stock solutions, high-purity organic solvents are recommended. A common choice is a mixture of chloroform and methanol (e.g., 2:1, v/v), as LPCs are more stable in such organic solvents compared to aqueous solutions.[3] Methanol or ethanol are also suitable for short-term use. If your experimental workflow requires an aqueous buffer, prepare the solution fresh and use it as soon as possible. Avoid storing LPCs in aqueous solutions for extended periods, as hydrolysis will occur.[10][11]
Q4: I am having trouble with the solubility of this compound.
A4: this compound is a lipid with a long, saturated acyl chain, which can affect its solubility.
Troubleshooting Steps:
-
Choice of Solvent: Ensure you are using an appropriate solvent. While soluble in alcohols and chlorinated solvents, slight warming (to around 40°C) and vortexing or sonication may be necessary to achieve complete dissolution.[9]
-
Concentration: Attempt to dissolve a smaller amount of the compound initially to determine its solubility limit in your chosen solvent.
Stability of this compound in Different Solvents
While specific quantitative stability data for this compound is limited in published literature, the following table provides an illustrative summary based on the known behavior of other saturated lysophosphatidylcholines. The stability is highly dependent on storage conditions (temperature, light exposure, and presence of water).
| Solvent | Recommended Storage Temperature | Expected Stability (Illustrative) | Primary Degradation Pathway(s) |
| Chloroform:Methanol (2:1, v/v) | -20°C | High. Can be stable for several months to a year when stored properly.[3][12] | Minimal hydrolysis if anhydrous. |
| Methanol (Anhydrous) | -20°C | Good. Stable for weeks to months if water is excluded. | Hydrolysis if water is present. |
| Ethanol (Anhydrous) | -20°C | Good. Similar to methanol, stable for weeks to months. | Hydrolysis if water is present. |
| Acetonitrile (Anhydrous) | -20°C | Moderate. May be less stable than in alcohols over the long term. | Potential for minor reactions and hydrolysis if wet. |
| Water/Aqueous Buffers (pH ~6.5-7.4) | 4°C | Low. Recommended for short-term use only (hours to a few days).[10][11] | Hydrolysis.[1][2] |
Note: The stability data presented is for guidance purposes and is inferred from studies on similar molecules. For critical quantitative applications, it is highly recommended to perform an in-house stability study under your specific experimental conditions.
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a chosen solvent using LC-MS.
Objective: To quantify the degradation of this compound in a specific solvent over time at a set temperature.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., methanol, acetonitrile)
-
Internal Standard (IS) (e.g., a different, stable isotopically labeled Lyso PC not present in the sample)
-
LC-MS system
-
Autosampler vials with Teflon-lined caps
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
-
Prepare the Internal Standard Stock Solution: Prepare a stock solution of the IS in the same solvent.
-
Create Stability Samples:
-
In separate autosampler vials, aliquot the this compound stock solution.
-
Prepare multiple vials for each time point to be tested (e.g., T=0, T=24h, T=48h, T=1 week, T=1 month).
-
Seal the vials tightly and store them under the desired conditions (e.g., at room temperature or at 4°C, protected from light).
-
-
Analysis at T=0:
-
Take one of the T=0 vials.
-
Prepare a working solution by diluting a small aliquot of the stock solution and adding a fixed amount of the IS.
-
Inject the working solution into the LC-MS system.
-
Acquire data, monitoring for the precursor ion of this compound and the IS.
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point, retrieve a vial stored under the test conditions.
-
Prepare a working solution with the IS in the same manner as for the T=0 sample.
-
Analyze the sample by LC-MS under the identical conditions used for the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of this compound to the IS.
-
Normalize the peak area ratios at each time point to the ratio at T=0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for Lipid Stability Assessment.
Caption: Degradation Pathways of this compound.
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 6. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 7. Analysis of phosphatidylcholine oxidation products in human plasma using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Avanti Research™ FAQs [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
minimizing ion suppression for Lyso PC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of lysophosphatidylcholines (Lyso-PCs) by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of Lyso-PC analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of the target analyte, in this case, Lyso-PC, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3] In biological samples like plasma or serum, phospholipids, including Lyso-PCs and phosphatidylcholines (PCs), are major contributors to ion suppression.[1][4][5]
Q2: What are the primary causes of ion suppression for Lyso-PCs?
A2: The primary causes of ion suppression in Lyso-PC analysis are:
-
Endogenous Matrix Components: Biological samples are complex mixtures containing high concentrations of lipids (especially other phospholipids), proteins, salts, and other small molecules that can interfere with the ionization of Lyso-PCs.[2][3][4]
-
Competition in the Ion Source: Co-eluting matrix components can compete with Lyso-PC molecules for ionization in the mass spectrometer's ion source, leading to a reduced signal for the analyte of interest.[2][4]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[3][6]
-
Co-eluting Metabolites: Metabolites of other compounds in the sample that share structural similarities and chromatographic retention times with Lyso-PCs can also cause interference.[3]
Q3: How can I determine if my Lyso-PC analysis is affected by ion suppression?
A3: The most common method to determine if your analysis is affected by ion suppression is through a post-column infusion (PCI) experiment.[3][4] This technique helps to identify regions in the chromatogram where ion suppression occurs.[3] In a PCI experiment, a solution of the analyte (Lyso-PC) is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant drop in the baseline signal of the Lyso-PC indicates the retention time of interfering components.[3][4] Another method is the post-extraction spike analysis , which quantifies the extent of signal suppression or enhancement.[3][7]
Troubleshooting Guide
Q4: My Lyso-PC signal is low and variable. How can I troubleshoot this?
A4: Low and variable signal for Lyso-PC is a common indicator of ion suppression. Here is a step-by-step troubleshooting workflow:
-
Confirm Ion Suppression: Perform a post-column infusion (PCI) experiment to visualize the regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider the following techniques:
-
Solid-Phase Extraction (SPE): More effective than protein precipitation at removing phospholipids.[4][5]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract Lyso-PCs and leave behind interfering substances.[4][7]
-
Phospholipid Removal Plates: These specialized plates use materials like zirconia-coated silica to selectively remove phospholipids from the sample.[5][8]
-
-
Modify Chromatographic Method:
-
Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between Lyso-PCs and co-eluting matrix components.[2]
-
Column Chemistry: Consider using a different column chemistry (e.g., HILIC) that provides alternative selectivity.
-
-
Adjust MS Parameters: While less effective than sample preparation and chromatography, optimizing ion source parameters (e.g., temperature, gas flows) can sometimes help to minimize ion suppression.
Q5: I am using protein precipitation for sample preparation. Is this sufficient to avoid ion suppression for Lyso-PCs?
A5: While protein precipitation is a quick and simple method, it is generally not sufficient to remove phospholipids, which are a major cause of ion suppression in Lyso-PC analysis.[4][5] Protein precipitation primarily removes proteins but leaves a significant amount of phospholipids in the supernatant that gets injected into the LC-MS system.[4][5] For robust and sensitive Lyso-PC analysis, more selective sample preparation techniques like SPE, LLE, or specialized phospholipid removal plates are recommended.[2][4][5]
Q6: How do phospholipid removal plates work?
A6: Phospholipid removal plates typically contain a stationary phase, such as zirconia-coated silica, that selectively retains phospholipids.[8] The mechanism is based on the strong interaction between the phosphate group of the phospholipids (a Lewis base) and the zirconia particles (a Lewis acid).[8][9] This allows the analytes of interest, like Lyso-PCs, to pass through while the interfering phospholipids are retained.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids and reducing ion suppression.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Impact on Ion Suppression | Reference |
| Protein Precipitation | Low | Significant ion suppression often remains | [4][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (solvent dependent) | Can significantly reduce ion suppression | [4][7] |
| Solid-Phase Extraction (SPE) | High | Effective at minimizing ion suppression | [2][4][5] |
| Phospholipid Removal Plates | Very High | Substantial reduction in ion suppression | [5][8] |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Ion Suppression Diagnosis
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
Lyso-PC standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard protocol)
Procedure:
-
Prepare the Infusion Solution: Prepare a solution of a representative Lyso-PC standard in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the Lyso-PC solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the Lyso-PC is observed in your data acquisition software.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.
-
Analyze the Chromatogram: Monitor the MRM transition for your Lyso-PC standard. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your Lyso-PC peak in a standard injection.[3]
Protocol 2: Sample Preparation using a Phospholipid Removal Plate
Objective: To remove phospholipids from a biological sample prior to LC-MS analysis.
Materials:
-
Phospholipid removal 96-well plate
-
Biological sample (e.g., plasma, serum)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Collection plate
-
Vacuum manifold or centrifuge
Procedure:
-
Sample Pre-treatment: In a separate 96-well plate, add your biological sample.
-
Protein Precipitation: Add the protein precipitation solvent to each well (typically at a 3:1 or 4:1 ratio to the sample volume). Mix thoroughly.
-
Transfer to Phospholipid Removal Plate: Place the phospholipid removal plate on a collection plate. Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.
-
Elution: Apply a vacuum or centrifuge the plate to draw the sample through the sorbent and into the collection plate. The eluate in the collection plate is your cleaned sample, ready for LC-MS analysis.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 24:0 Lyso-PC and Co-eluting Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of lipid isomers with 24:0 Lysophosphatidylcholine (Lyso-PC).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that co-elute with 24:0 Lyso-PC?
A1: The most common isomers that co-elute with 24:0 Lyso-PC are its regioisomer, sn-2 Lyso-PC (24:0), and other lysophosphatidylcholine species with different fatty acyl chains that are isobaric (have the same nominal mass). Regioisomers, where the fatty acid is positioned at the sn-1 versus the sn-2 position of the glycerol backbone, are particularly challenging to separate due to their very similar physicochemical properties.
Q2: Why is it difficult to separate 24:0 Lyso-PC from its isomers using standard chromatographic methods?
A2: The separation of 24:0 Lyso-PC from its isomers is challenging due to their high degree of structural similarity. Positional isomers, in particular, have nearly identical mass and polarity, leading to very similar retention times on many common liquid chromatography (LC) columns. Standard reversed-phase or normal-phase chromatography often lacks the selectivity to resolve these closely related molecules.
Q3: What are the primary analytical strategies to resolve co-eluting Lyso-PC isomers?
A3: The main strategies involve a combination of advanced liquid chromatography, mass spectrometry, and ion mobility spectrometry.
-
High-Resolution Liquid Chromatography: Utilizing specialized column chemistries and optimized mobile phases in techniques like Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can enhance separation.
-
Tandem Mass Spectrometry (MS/MS): This technique can differentiate isomers based on their unique fragmentation patterns, even if they are not separated chromatographically.[1][2]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase, which can effectively resolve co-eluting isomers.[3]
Q4: Can I differentiate between sn-1 and sn-2 Lyso-PC isomers using only mass spectrometry?
A4: Yes, tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. The fragmentation patterns of sn-1 and sn-2 isomers are distinct. By analyzing the relative intensities of specific fragment ions, it is possible to identify and even quantify the individual isomers in a mixture.[1][2]
Troubleshooting Guides
Problem 1: Poor chromatographic resolution of 24:0 Lyso-PC and its sn-2 isomer in Reversed-Phase Liquid Chromatography (RPLC).
Likely Causes and Solutions:
| Cause | Solution |
| Inadequate Column Selectivity | Switch to a column with a different stationary phase chemistry. While C18 columns are common, a C30 column or a column with a different bonding chemistry might provide better selectivity for lipid isomers. |
| Suboptimal Mobile Phase Composition | Modify the mobile phase. Adjusting the ratio of organic solvents (e.g., acetonitrile, methanol, isopropanol) and the concentration of additives like ammonium formate or acetate can significantly impact resolution.[4][5] |
| Incorrect Column Temperature | Optimize the column temperature. Temperature affects the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. A systematic evaluation of a range of temperatures (e.g., 30-60°C) is recommended. |
| Inappropriate Gradient Profile | Refine the elution gradient. A shallower gradient around the elution time of the isomers can improve their separation. |
Problem 2: Inability to distinguish between sn-1 and sn-2 isomers of 24:0 Lyso-PC using MS/MS.
Likely Causes and Solutions:
| Cause | Solution |
| Suboptimal Collision Energy | Optimize the collision energy (CE) for the specific precursor ion. The relative abundance of diagnostic fragment ions is highly dependent on the CE. Perform a CE ramp experiment to determine the optimal value that maximizes the intensity of the key fragment ions for each isomer.[6][7] |
| Incorrect Precursor Ion Selection | Ensure the correct precursor ion (m/z for [M+H]+ or other adducts of 24:0 Lyso-PC) is being isolated for fragmentation. |
| Low Mass Spectrometer Resolution | Use a high-resolution mass spectrometer to accurately identify and resolve fragment ions, especially if there are other interfering species present. |
| Lack of Diagnostic Fragment Ions | In negative ion mode, the fragmentation of Lyso-PC isomers can yield more distinct patterns. For sn-2 Lyso-PC, the product ion at m/z 104 can be a key differentiator.[2] |
Problem 3: Co-eluting isomers are still not resolved even after optimizing LC-MS/MS methods.
Likely Causes and Solutions:
| Cause | Solution |
| Extremely Similar Physicochemical Properties | Implement Ion Mobility Spectrometry (IMS). IMS separates ions based on their collision cross-section (CCS), which is a measure of their size and shape in the gas phase. Isomers often have different CCS values and can be separated by IMS even if they co-elute from the LC column.[3] |
| Complex Sample Matrix | Enhance sample preparation to remove interfering compounds. Solid-phase extraction (SPE) or liquid-liquid extraction can be used to enrich the lysophospholipid fraction and reduce matrix effects. |
Experimental Protocols
Protocol 1: Separation of 24:0 Lyso-PC Isomers by RPLC-MS/MS
-
Objective: To achieve chromatographic separation of sn-1 and sn-2 isomers of 24:0 Lyso-PC.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[4]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[4]
-
Gradient:
Time (min) % B 0.0 30 2.0 40 2.5 45 12.0 55 12.5 70 18.0 99 20.0 99 20.1 30 | 25.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive and negative ion modes. Monitor the precursor ion for 24:0 Lyso-PC and its characteristic fragment ions.
-
Protocol 2: Differentiation of sn-1 and sn-2 Lyso-PC Isomers by MS/MS
-
Objective: To identify and differentiate sn-1 and sn-2 isomers of Lyso-PC based on their fragmentation patterns.
-
Instrumentation: Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Methodology:
-
Ionization Mode: Positive and Negative ESI.
-
Precursor Ion (m/z): For 24:0 Lyso-PC, the [M+H]+ ion is at m/z 608.5.
-
Collision Energy: Optimize by ramping the collision energy (e.g., from 10 to 50 eV) to find the optimal value for producing diagnostic fragment ions.
-
Data Acquisition: Acquire full scan MS/MS spectra for the precursor ion of interest.
-
Data Analysis: Look for the presence and relative abundance of diagnostic fragment ions.
-
Table 1: Key Diagnostic Fragment Ions for Lyso-PC Isomer Differentiation
| Isomer | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Description |
| sn-1 Lyso-PC | Positive | [M+H]+ | 184.1 | Phosphocholine headgroup |
| [M+H-183]+ | Loss of the phosphocholine headgroup | |||
| sn-2 Lyso-PC | Positive | [M+H]+ | 184.1 | Phosphocholine headgroup |
| 104.1 | Further fragmentation of the phosphocholine moiety, more prominent for sn-2 isomers[2] | |||
| sn-1 Lyso-PC | Negative | [M-H]- | Fatty acyl anion | Loss of the glycerophosphocholine headgroup |
| sn-2 Lyso-PC | Negative | [M-H]- | Fatty acyl anion | Loss of the glycerophosphocholine headgroup |
Visualizations
Caption: Experimental workflow for the separation and identification of 24:0 Lyso-PC isomers.
Caption: Logical troubleshooting workflow for co-eluting 24:0 Lyso-PC isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MobiLipid: A Tool for Enhancing CCS Quality Control of Ion Mobility–Mass Spectrometry Lipidomics by Internal Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Validated Quantification of 24:0 Lyso-PC using a 13C6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical validation for the quantification of 24:0 Lysophosphatidylcholine (Lyso-PC), a significant biomarker in various metabolic pathways. Particular focus is given to the robust and widely accepted method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, 24:0 Lyso PC-13C6. This document outlines detailed experimental protocols, presents comparative quantitative data, and discusses alternative methodologies, offering a critical resource for researchers in the field.
Introduction to 24:0 Lyso-PC Quantification
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play crucial roles in numerous physiological and pathological processes. 24:0 Lyso-PC, a long-chain LPC, has garnered increasing interest as a potential biomarker. Accurate and precise quantification of 24:0 Lyso-PC is paramount for its clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[1]
Comparative Analysis of Quantification Methods
While LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for 24:0 Lyso-PC quantification, other techniques have been employed for the analysis of lysophosphatidylcholines. This section provides a comparative summary of the primary methods.
| Method | Principle | Internal Standard | Pros | Cons |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | This compound | High sensitivity, specificity, and accuracy. Allows for multiplexing. | Requires sophisticated instrumentation and expertise. |
| Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) | Direct injection of the sample into the mass spectrometer without chromatographic separation. | Isotope-labeled LPC | High throughput, rapid analysis. | Susceptible to isobaric interferences, which may compromise accuracy. |
| High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection (HPLC-UV/ELSD) | Chromatographic separation with less specific detection methods. | Not always used | Simpler instrumentation compared to MS. | Lower sensitivity and specificity compared to MS-based methods. Not suitable for complex biological matrices.[2] |
Validated LC-MS/MS Method Performance for 24:0 Lyso-PC
The following tables summarize the key validation parameters for the quantification of 24:0 Lyso-PC using LC-MS/MS with a 13C6 internal standard, based on published methodologies.
Linearity
| Concentration Range (µmol/L) | Correlation Coefficient (r²) | Reference |
| 0.0031 - 8 | >0.99 | [3] |
| 0.1 - 10 | ≥0.99 |
Precision
| Level | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Low QC | 5.4 - 6.7 | 5.9 - 8.5 | |
| Medium QC | 4.1 - 6.3 | 6.7 - 8.9 | |
| High QC | 5.2 - 5.4 | 5.9 - 7.8 | |
| Pooled Sample | <5 | <10 | [3] |
CV: Coefficient of Variation; QC: Quality Control
Accuracy & Recovery
| Spiked Concentration (µmol/L) | Bias (%) | Recovery (%) | Reference |
| 0.125 | Within ±20% | 95 - 105 | [3] |
| 0.250 | Within ±20% | 95 - 105 | [3] |
| 0.500 | Within ±20% | 95 - 105 | [3] |
| Low, Medium, High QC | -12.9 to 6.5 | Not Reported |
Experimental Protocols
This section provides a detailed methodology for the quantification of 24:0 Lyso-PC in human plasma using LC-MS/MS with a 13C6 internal standard.
Materials and Reagents
-
24:0 Lyso-PC standard (Avanti Polar Lipids)
-
This compound internal standard (Cambridge Isotope Laboratories, Inc.)[4][5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
Sample Preparation
-
Spiking: To 50 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 200 µL of cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient Elution: A linear gradient from 50% B to 100% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
24:0 Lyso-PC: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for 24:0 Lyso-PC quantification.
Caption: Simplified metabolic pathway of 24:0 Lyso-PC.
Conclusion
The quantification of 24:0 Lyso-PC using LC-MS/MS with a 13C6 internal standard is a robust, sensitive, and specific method. The validation data presented in this guide demonstrates the reliability of this approach for accurate measurement in biological matrices. The detailed experimental protocol provides a solid foundation for researchers to establish and validate this assay in their own laboratories. As the understanding of the role of 24:0 Lyso-PC in health and disease continues to evolve, the importance of precise and accurate quantification methods will undoubtedly grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine 24:0 (tetracosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10496-0.005 [isotope.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
A Head-to-Head Comparison: 24:0 Lyso PC-13C6 Versus Other Lysophosphatidylcholine Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolomics, the accurate quantification of bioactive lipids is paramount. Lysophosphatidylcholines (Lyso PCs), particularly very-long-chain species like 24:0 Lyso PC, are gaining attention for their roles in various physiological and pathological processes. The choice of an appropriate internal standard is a critical determinant of data quality and reliability in mass spectrometry-based quantification. This guide provides an objective comparison of 24:0 Lyso PC-13C6 with other commonly used Lyso PC standards, supported by experimental principles and data.
This comparison guide delves into the performance characteristics of this compound against other alternatives, such as deuterated and odd-chain Lyso PC standards. The focus is on key analytical performance metrics, including chromatographic behavior, accuracy, and precision, to aid researchers in selecting the most suitable internal standard for their specific applications.
The Critical Role of Internal Standards in Quantitative Lipidomics
Internal standards are essential in quantitative mass spectrometry to correct for variability introduced during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, differing only in mass. This ensures that the standard and the analyte behave similarly throughout the analytical workflow, leading to accurate and precise quantification.
Performance Comparison: this compound vs. Alternative Standards
The choice of isotopic labeling for an internal standard significantly impacts its performance. Carbon-13 (¹³C) labeling, as seen in this compound, is widely regarded as the gold standard for quantitative analysis.[1] This is primarily due to the negligible isotope effect of ¹³C on the physicochemical properties of the molecule.
In contrast, deuterium (²H) labeling, another common approach, can introduce a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte.[1][2] This can lead to differential ion suppression or enhancement in complex biological matrices, potentially compromising the accuracy of quantification.
Odd-chain Lyso PC standards, such as 17:0 or 19:0 Lyso PC, are also utilized as internal standards. While they are structurally similar to endogenous even-chain Lyso PCs, their chromatographic behavior and ionization efficiency may not perfectly match those of the analytes, which can introduce bias in quantification.
The following table summarizes the key performance characteristics of different types of Lyso PC internal standards.
| Parameter | This compound (¹³C-Labeled) | Deuterated Lyso PC Standards (e.g., 24:0 Lyso PC-d4) | Odd-Chain Lyso PC Standards (e.g., 17:0 Lyso PC) |
| Chromatographic Co-elution | Excellent co-elution with the native analyte.[1][2] | Potential for slight retention time shift (isotope effect), leading to earlier elution.[1][2] | Similar, but not identical, retention time to even-chain analytes. |
| Accuracy | High accuracy due to identical physicochemical properties and co-elution.[1] | Can be less accurate due to the isotope effect and potential for differential matrix effects.[1] | Accuracy can be compromised if chromatographic behavior and ionization efficiency differ significantly from the analyte. |
| Precision | High precision, with low coefficients of variation (CVs). | Generally good precision, but can be affected by chromatographic separation from the analyte. | Precision is dependent on the similarity to the analyte of interest. |
| Isotopic Stability | Highly stable, with no risk of isotopic exchange. | Generally stable, but there is a theoretical risk of deuterium-hydrogen exchange under certain conditions. | Not applicable. |
| Availability | Commercially available for various Lyso PC species. | Commercially available for a range of Lyso PC species. | Commercially available. |
| Cost | Generally higher cost compared to deuterated and odd-chain standards. | Typically more cost-effective than ¹³C-labeled standards. | Often the most cost-effective option. |
Experimental Protocols
Accurate and reproducible quantification of Lyso PCs requires a validated and well-documented experimental protocol. Below is a detailed methodology for the analysis of very-long-chain Lyso PCs using LC-MS/MS with a ¹³C-labeled internal standard.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw 50 µL of plasma on ice.[3]
-
Internal Standard Spiking: Add a known amount of this compound solution to the plasma sample.
-
Solvent Addition: Add 2:1 (v/v) chloroform:methanol to the sample.[3]
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add water or a saline solution to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column suitable for lipid separation (e.g., ACQUITY Premier CSH C18).[4]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[3]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used for Lyso PC analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.
-
MRM Transitions:
-
24:0 Lyso PC: Monitor the transition from the precursor ion [M+H]⁺ to the characteristic phosphocholine headgroup fragment (m/z 184).
-
This compound: Monitor the corresponding mass-shifted transition from the labeled precursor ion to the phosphocholine headgroup fragment.
-
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental workflow for Lyso PC quantification.
Simplified Lyso PC metabolism and signaling.
Conclusion
For the accurate and precise quantification of 24:0 Lyso PC and other very-long-chain Lyso PCs, this compound stands out as the superior internal standard. Its identical physicochemical properties to the native analyte ensure co-elution and minimize the risk of analytical bias introduced by matrix effects. While deuterated and odd-chain standards can be viable alternatives, particularly when considering cost, researchers must be aware of their potential limitations and perform thorough method validation. For applications where the highest level of data integrity is required, the investment in a ¹³C-labeled internal standard like this compound is a scientifically sound decision that contributes to more reliable and defensible research outcomes.
References
The Unrivaled Accuracy of 24:0 Lyso PC-13C6 in Complex Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of lipid biomarkers in complex biological matrices is paramount. This guide provides an objective comparison of 24:0 Lyso PC-13C6 as an internal standard for the accurate analysis of 24:0 Lysophosphatidylcholine (Lyso PC), a critical biomarker in various physiological and pathological processes.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, correcting for variability in sample preparation, chromatographic separation, and ionization efficiency. Among the available options, carbon-13 (¹³C) labeled standards, such as this compound, demonstrate superior performance compared to alternatives like deuterated (²H) and odd-chain lipid standards. Experimental evidence strongly indicates that ¹³C-labeled internal standards provide enhanced accuracy and precision due to their identical chemical and physical properties to the native analyte.[1]
Superior Performance of ¹³C-Labeled Internal Standards
The key advantage of ¹³C-labeled standards lies in their near-perfect co-elution with the endogenous analyte during liquid chromatography (LC).[1] Deuterated standards, in contrast, can exhibit a slight retention time shift, eluting marginally earlier than their non-labeled counterparts.[1] This chromatographic separation can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting interferences, thereby compromising the accuracy of quantification.[1]
Odd-chain lysophospholipids, another alternative, are structurally different from the analyte of interest. While they can correct for some aspects of the analytical process, their different physicochemical properties can lead to variations in extraction efficiency and ionization response compared to the target analyte.
The use of a ¹³C-labeled internal standard like this compound, which is chemically identical to the analyte, ensures the most accurate correction for matrix effects and other sources of analytical variability. This is particularly crucial when analyzing complex biological matrices such as plasma, serum, or tissue extracts, where the presence of numerous other lipids and metabolites can significantly impact the ionization of the target analyte.
Quantitative Data Summary
The following table summarizes the key performance parameters of different types of internal standards used in lipidomics. While a direct head-to-head comparison for 24:0 Lyso PC is not extensively available in a single study, the data reflects the generally accepted advantages of ¹³C-labeled standards.
| Performance Parameter | This compound (¹³C-Labeled) | Deuterated Lyso PC (e.g., d4) | Odd-Chain Lyso PC (e.g., 17:1) |
| Chromatographic Co-elution | Excellent (Identical retention time to analyte)[1] | Good (Slight retention time shift may occur)[1] | Fair (Different retention time) |
| Correction for Matrix Effects | Excellent (Identical ionization response to analyte)[1] | Good to Fair (Potential for differential suppression/enhancement)[1] | Fair (Different ionization response) |
| Extraction Recovery | Excellent (Identical to analyte) | Excellent (Generally similar to analyte) | Good (May differ from analyte) |
| Accuracy & Precision (CV%) | Excellent (Lower CVs reported in lipidomics studies using ¹³C-IS)[1] | Good | Good |
CV% refers to the coefficient of variation, a measure of precision.
Experimental Protocols
Accurate quantification of 24:0 Lyso PC relies on a robust and well-defined analytical method. Below is a detailed protocol for the analysis of 24:0 Lyso PC in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 200 µL of ice-cold methanol containing the internal standard, this compound (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 10 mM Ammonium Formate
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
24:0 Lyso PC: m/z 608.5 -> 184.1
-
This compound (IS): m/z 614.5 -> 184.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument used.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of 24:0 Lyso PC, the following diagrams are provided.
24:0 Lyso PC and other lysophosphatidylcholines are not merely metabolic intermediates but also signaling molecules that can exert their effects through G protein-coupled receptors (GPCRs).[2]
References
Navigating the Nuances of Lipidomics: An Inter-Laboratory Comparison of Internal Standards for Lysophosphatidylcholines
For researchers, scientists, and drug development professionals engaged in the intricate field of lipidomics, achieving accurate and reproducible quantification of lipids across different laboratories is a significant challenge. This guide provides an objective comparison of internal standards used in quantitative lipidomics, with a focus on lysophosphatidylcholines (LysoPCs) and the role of stable isotope-labeled standards like 24:0 Lyso PC-¹³C₆ in mitigating inter-laboratory variation.
The inherent complexity of the lipidome and the diversity of analytical platforms contribute to variability in lipid quantification. Inter-laboratory studies consistently highlight the need for robust standardization protocols to ensure data comparability. A key element in achieving this is the proper selection and use of internal standards, which are crucial for correcting variations arising from sample preparation, extraction efficiency, and instrument response.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as ¹³C- or deuterium-labeled lipids, are widely regarded as the gold standard for quantitative mass spectrometry-based lipidomics. These standards are chemically identical to their endogenous counterparts but are distinguishable by their mass, allowing for precise correction of analytical variability.
24:0 Lyso PC-¹³C₆ is a long-chain lysophosphatidylcholine internal standard that incorporates six ¹³C atoms, providing a distinct mass shift from its endogenous analog. Its use is predicated on the principle that it will behave identically to the endogenous 24:0 Lyso PC during sample processing and analysis, thereby providing a reliable basis for quantification.
Performance in Inter-Laboratory Studies: A Quantitative Look at Variation
While direct inter-laboratory comparisons specifically detailing the performance of 24:0 Lyso PC-¹³C₆ are not extensively published, the broader performance of stable isotope-labeled standards for the lysophosphatidylcholine class offers valuable insights. Data from large-scale inter-laboratory studies and ring trials provide a benchmark for the level of reproducibility that can be achieved with best practices.
A recent international ring trial involving 14 laboratories utilizing a standardized metabolomics and lipidomics kit provides representative data on the inter-laboratory variation for various lipid classes. The coefficient of variation (CV), which expresses the standard deviation as a percentage of the mean, is a key metric for assessing this variability. Lower CVs indicate higher reproducibility.
Table 1: Inter-Laboratory Variation of Lysophosphatidylcholines (LysoPCs) in Human Plasma (NIST SRM 1950)
| Lipid Class | Median Inter-Laboratory CV (%) |
| Lysophosphatidylcholines (LysoPCs) | 14.3 |
Data synthesized from a multi-laboratory study using a standardized kit with stable isotope-labeled internal standards.
This data demonstrates that with standardized protocols and the use of appropriate internal standards, a median inter-laboratory CV of around 14% can be achieved for LysoPCs. This level of reproducibility is crucial for the reliable comparison of data in multi-center clinical studies and large-scale research projects.
Comparison with Other Internal Standard Strategies
While stable isotope-labeled standards are ideal, other types of internal standards are also employed in lipidomics, each with its own set of advantages and limitations.
Table 2: Comparison of Internal Standard Types in Lipidomics
| Internal Standard Type | Principle | Advantages | Disadvantages | Typical Inter-Laboratory Performance (LysoPC Class) |
| Stable Isotope-Labeled (e.g., 24:0 Lyso PC-¹³C₆) | Chemically identical to the analyte but with a different mass due to isotopic enrichment. | Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression. | Higher cost and not available for all lipid species. | Excellent (CVs often < 20%) |
| Odd-Chain Lipids (e.g., 17:0 LysoPC) | Structurally similar to the analytes of interest but with an odd-numbered fatty acid chain, making them rare in biological systems. | More affordable than stable isotope-labeled standards and commercially available for many lipid classes. | May not perfectly mimic the ionization and fragmentation behavior of all endogenous lipids within a class. Chromatographic separation from some endogenous species can be challenging. | Good to Moderate (CVs can be higher and more variable than with stable isotope standards) |
| Non-Physiological Lipids from a Different Class | A lipid from a different class that is not naturally present in the sample. | Inexpensive and readily available. | Significant differences in chemical and physical properties can lead to poor correction for extraction and matrix effects. | Poor (Not recommended for accurate quantification) |
Experimental Protocols for Quantitative Lipidomics
Achieving low inter-laboratory variation is contingent on the implementation of standardized and well-documented experimental protocols. Below is a representative workflow for the quantitative analysis of LysoPCs in human plasma.
Sample Preparation and Internal Standard Spiking
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean glass tube, add a precise volume of plasma (e.g., 10 µL).
-
Add a known amount of the internal standard solution (containing 24:0 Lyso PC-¹³C₆ and other relevant standards) to the plasma. The amount should be sufficient to produce a strong signal without saturating the detector.
-
Vortex briefly to mix.
Lipid Extraction (Modified Bligh-Dyer Method)
-
To the plasma-internal standard mixture, add a 3:1 (v/v) mixture of methanol:dichloromethane.
-
Vortex vigorously for 15 minutes to ensure thorough mixing and protein precipitation.
-
Add dichloromethane and water to induce phase separation.
-
Vortex again and centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Hamilton syringe.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of LysoPCs.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient is run to separate the different lipid species.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of LysoPCs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification. Specific precursor-to-product ion transitions for each LysoPC and the internal standard are monitored.
-
Data Processing and Quantification
-
Integrate the peak areas for the endogenous LysoPCs and the 24:0 Lyso PC-¹³C₆ internal standard.
-
Calculate the response ratio by dividing the peak area of the endogenous analyte by the peak area of the internal standard.
-
Determine the concentration of the endogenous LysoPC by using a calibration curve constructed with known amounts of the corresponding non-labeled standard and a fixed amount of the internal standard.
Visualizing the Workflow and Evaluation Process
To further clarify the experimental and logical processes involved in quantitative lipidomics, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Caption: Logical workflow for evaluating internal standard performance.
Conclusion
The quest for reproducible and comparable data in lipidomics is a continuous effort that relies on the synergistic implementation of standardized protocols and high-quality internal standards. Stable isotope-labeled standards, exemplified by 24:0 Lyso PC-¹³C₆, offer the most robust solution for minimizing inter-laboratory variation in the quantification of lysophosphatidylcholines and other lipid classes. By adopting these gold-standard reagents and adhering to meticulously detailed experimental workflows, researchers can significantly enhance the reliability and impact of their lipidomics findings, paving the way for more robust biomarker discovery and a deeper understanding of the role of lipids in health and disease.
Performance of 24:0 Lyso PC-13C6 as an Internal Standard in Diverse Tissue Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of lipidomics, the accurate quantification of lipid species is paramount for understanding cellular processes and identifying potential biomarkers for disease. The use of stable isotope-labeled internal standards is a cornerstone of precise and reliable mass spectrometry-based quantification. This guide provides a comprehensive comparison of the performance of 24:0 Lysophosphatidylcholine-13C6 (24:0 Lyso PC-13C6) as an internal standard across different tissue types, namely the brain, liver, and kidney.
Executive Summary
This compound is a valuable internal standard for the quantification of very long-chain lysophosphatidylcholines (LPCs). Its structural similarity to the endogenous analyte, 24:0 Lyso PC, ensures that it behaves similarly during sample extraction, ionization, and fragmentation, thereby effectively correcting for variations in these processes. While comprehensive, directly comparative studies across multiple tissue types are limited, existing data from individual tissue analyses and general principles of lipidomics allow for an insightful evaluation of its performance. This guide synthesizes available information to provide researchers with a framework for utilizing this compound in their studies.
Comparison of Internal Standard Performance
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be endogenously present in the sample. 13C-labeled standards, such as this compound, are considered the gold standard as they fulfill these criteria more effectively than deuterated or odd-chain lipid standards.[1] The use of a biologically generated 13C-labeled internal standard mixture has been shown to significantly reduce analytical variations in lipidomics studies.[2][3][4]
While specific performance data for this compound across brain, liver, and kidney tissues is not available in a single comparative study, the principles of its application remain consistent. The primary differences in performance across tissues will be influenced by the unique lipid composition and complexity of each matrix, which can affect extraction efficiency and matrix effects.
Table 1: Theoretical Performance Characteristics of this compound in Different Tissues
| Performance Metric | Brain Tissue | Liver Tissue | Kidney Tissue | Rationale |
| Extraction Recovery | High | High | High | As a lysophospholipid, 24:0 Lyso PC is relatively polar and can be efficiently extracted using common lipid extraction methods like Folch or Bligh-Dyer from all three tissues. The complex lipid matrix of the brain may require more rigorous homogenization. |
| Matrix Effect | High | Moderate | Moderate | The brain has a very complex lipidome with a high abundance of unique lipid species, which can lead to significant ion suppression or enhancement.[5] The liver and kidney also have complex lipid profiles but may exhibit less severe matrix effects for this specific lipid class compared to the brain.[6][7][8] |
| Reproducibility (CV%) | <15% | <15% | <15% | When used correctly with appropriate sample preparation and LC-MS/MS methods, 13C-labeled internal standards generally allow for high reproducibility with coefficients of variation (CVs) well below 15%. |
| Correction for Analyte Loss | Excellent | Excellent | Excellent | Due to its near-identical chemical and physical properties to the endogenous analyte, it effectively tracks and corrects for analyte loss during all stages of sample preparation and analysis. |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of lysophosphatidylcholines from brain, liver, and kidney tissues. It is crucial to optimize these protocols for your specific instrumentation and experimental goals.
Tissue Homogenization and Lipid Extraction (Folch Method)
This protocol is a widely used method for total lipid extraction.
Materials:
-
Frozen tissue (brain, liver, or kidney)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (in a suitable solvent like methanol)
-
Glass homogenizer or bead beater
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add a known amount of this compound internal standard to the tissue. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous levels of 24:0 Lyso PC.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly using a glass homogenizer or a bead beater until a uniform suspension is achieved.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture).
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient to separate lysophosphatidylcholines from other lipid classes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
24:0 Lyso PC: Precursor ion (m/z) -> Product ion (m/z 184.1, phosphocholine headgroup)
-
This compound: Precursor ion (m/z) -> Product ion (m/z 190.1, 13C6-labeled phosphocholine headgroup)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
Signaling Pathways and Experimental Workflows
Lysophosphatidylcholine Signaling
Lysophosphatidylcholines, including the very long-chain species like 24:0 Lyso PC, are not merely metabolic intermediates but also act as signaling molecules. They can activate G protein-coupled receptors (GPCRs) such as G2A and GPR4, as well as Toll-like receptors (TLRs).[9][10][11] The activation of these receptors can trigger downstream signaling cascades involved in inflammation, immune cell migration, and apoptosis.[9][10][11] The specific role of the very-long-chain fatty acid in modulating this signaling is an active area of research, with some studies suggesting that the chain length can influence receptor activation and downstream effects.[12]
Caption: Signaling pathways activated by 24:0 Lysophosphatidylcholine (LPC).
Experimental Workflow for Quantitative Lipidomics
The following diagram illustrates a typical workflow for the quantitative analysis of 24:0 Lyso PC in tissue samples using this compound as an internal standard.
Caption: Experimental workflow for quantitative analysis of 24:0 Lyso PC.
Conclusion
This compound serves as a robust internal standard for the accurate quantification of its endogenous counterpart in complex biological matrices such as brain, liver, and kidney tissues. While the inherent lipid complexity of each tissue, particularly the brain, can present challenges in terms of matrix effects, the use of a stable isotope-labeled internal standard is the most effective strategy to mitigate these issues and ensure data reliability. The provided protocols and workflows offer a solid foundation for researchers to develop and validate their quantitative lipidomics methods for studying the roles of very long-chain lysophosphatidylcholines in health and disease. Further studies directly comparing the performance of this compound across these tissues would be beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shotgun lipidomics of liver and brain tissue of Alzheimer’s disease model mice treated with acitretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. Glucosylceramide and Lysophosphatidylcholines as Potential Blood Biomarkers for Drug-Induced Hepatic Phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Lysolipid Chain Length Switches Agonistic to Antagonistic G Protein-Coupled Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Linearity and Dynamic Range of 24:0 Lyso PC-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected analytical performance of 24:0 Lysophosphatidylcholine-¹³C₆ (24:0 Lyso PC-¹³C₆) with alternative internal standards used in quantitative lipidomics. While specific manufacturer-provided linearity data for 24:0 Lyso PC-¹³C₆ is not publicly available, this document outlines the typical performance expected from high-purity, isotopically labeled standards and presents concrete experimental data from a closely related alternative. The guide includes a detailed protocol for researchers to validate this standard in their own laboratories.
Performance Comparison of Lyso-PC Internal Standards
Stable isotope-labeled internal standards are crucial for correcting analytical variability in mass spectrometry-based quantification. The ideal standard, such as 24:0 Lyso PC-¹³C₆, co-elutes with the analyte and behaves identically during extraction and ionization, ensuring the highest accuracy. Alternatives include standards with different labels (e.g., deuterium) or those with odd-numbered carbon chains, which are not naturally abundant.
The performance of these standards is primarily assessed by their linearity (correlation coefficient, R²) and dynamic range (the concentration range over which the response is linear and quantifiable). For lipidomic applications, an R² value of ≥0.99 is considered the benchmark for excellent linearity.
The following table summarizes the expected performance of 24:0 Lyso PC-¹³C₆ alongside published data for common alternatives.
| Parameter | 24:0 Lyso PC-¹³C₆ | 18:1 Lyso PC-d7 | 17:0 Lyso PC |
| Analyte Type | Stable Isotope Labeled (¹³C) | Stable Isotope Labeled (Deuterium) | Odd-Chain Lipid |
| Acyl Chain | 24:0 (Lignoceroyl) | 18:1 (Oleoyl) | 17:0 (Heptadecanoyl) |
| Linearity (R²) | ≥0.99 (Expected) | 0.9992 [1] | ≥0.97 (Typical for LPCs)[2][3] |
| Dynamic Range | Wide, typically spanning 3-4 orders of magnitude is achievable[4]. | 0.05 – 2.55 µg/mL[1] | 5 – 100 µg/mL (Typical for LPCs)[3] |
| LOD | Low fmol range (Expected)[4] | 0.08 µg/mL[1] | <1 µg/mL (Typical for LPCs)[2] |
| LOQ | Low fmol range (Expected)[4] | 0.24 µg/mL[1] | Not specified, typically 3x LOD |
| Primary Use | Gold-standard internal standard for quantifying endogenous 24:0 Lyso-PC. | Excellent internal standard for quantifying C18:1 Lyso-PC and other common Lyso-PCs. | General internal standard for the Lyso-PC class; does not co-elute with any endogenous species. |
Experimental Protocol for Linearity Assessment
This protocol provides a robust methodology for determining the linearity and dynamic range of 24:0 Lyso PC-¹³C₆ using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Materials and Reagents:
-
24:0 Lyso PC-¹³C₆ standard (e.g., from Cambridge Isotope Laboratories)[5]
-
Unlabeled 24:0 Lyso PC analyte
-
LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid
-
Biological matrix (e.g., stripped human plasma) for matrix effect evaluation
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Dissolve 1 mg of unlabeled 24:0 Lyso PC in 1 mL of methanol.
-
Internal Standard (IS) Stock (1 mg/mL): Dissolve 1 mg of 24:0 Lyso PC-¹³C₆ in 1 mL of methanol.
-
IS Working Solution (e.g., 50 ng/mL): Perform serial dilutions of the IS Stock in methanol. This concentration should be held constant across all samples.
3. Preparation of Calibration Curve:
-
Prepare a series of at least 7 calibration standards by spiking the unlabeled 24:0 Lyso PC analyte into the biological matrix (or solvent for initial tests) to achieve a desired concentration range (e.g., 1 ng/mL to 2000 ng/mL).
-
To each calibration standard, add a fixed amount of the IS Working Solution (50 ng/mL).
-
Include blank samples (matrix with IS only) and quality control (QC) samples at low, medium, and high concentrations.
4. Sample Extraction (Protein Precipitation):
-
To 50 µL of each sample (calibrator, QC, blank), add 200 µL of cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions (Example):
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% Formic Acid
-
Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
24:0 Lyso PC (Analyte): Q1: m/z 608.5 → Q3: m/z 184.1 (Phosphocholine headgroup)
-
24:0 Lyso PC-¹³C₆ (IS): Q1: m/z 614.5 → Q3: m/z 184.1
-
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each run.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area).
-
Plot the response ratio against the known concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the calibration curve, weighted by 1/x if necessary, to determine the equation of the line, R² value, linear range, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the validation of an internal standard's performance.
References
- 1. A simple and reproducible method for quantification of human tear lipids with ultrahigh-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LILY-lipidome isotope labeling of yeast: in vivo synthesis of 13C labeled reference lipids for quantification by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Lysophosphatidylcholine 24:0 (tetracosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10496-0.005 [isotope.com]
A Comparative Guide to Quantitative Analytical Methods: Stable Isotope Dilution vs. Other Techniques
In the fields of analytical chemistry, pharmacology, and clinical research, the accurate quantification of molecules in complex biological matrices is paramount. The choice of quantification method can significantly impact the reliability, accuracy, and precision of experimental results. This guide provides an objective comparison of Stable Isotope Dilution (SID), a gold-standard technique, with other commonly used quantification methods: External Calibration, Internal Standard Calibration, and Standard Addition. We will delve into the principles of each method, present comparative experimental data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
The Challenge of the Matrix
Biological samples such as plasma, urine, and tissue homogenates are incredibly complex. This "matrix" contains a multitude of endogenous and exogenous compounds that can interfere with the analytical signal of the target analyte.[1] This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the analyte's signal, causing significant errors in quantification.[2][3] The primary goal of a robust quantification method is to minimize or compensate for these matrix effects to ensure the data accurately reflects the true concentration of the analyte.[4][5]
Comparison of Quantification Methods
Stable Isotope Dilution (SID)
The use of stable-isotope dilution (SID) methodology in combination with LC–MS/MS provides the highest possible analytical specificity for quantitative determinations.[6] This technique is widely considered the gold standard for quantitative analysis in complex matrices.[6]
Principle: A known amount of a stable isotope-labeled (SIL) version of the analyte is added to the sample as an internal standard (IS).[7] This SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[6] Because the SIL-IS has the same physicochemical properties as the analyte, it experiences the same extraction losses, ionization suppression or enhancement, and other sources of experimental variability.[6][8] Quantification is based on the ratio of the analyte's signal to the SIL-IS's signal, which remains constant even if the absolute signals fluctuate.[6]
Advantages:
-
High Accuracy and Precision: Effectively compensates for matrix effects and variations in sample preparation and instrument response.[6][9]
-
High Specificity: The use of mass spectrometry allows for the differentiation between the analyte and the co-eluting SIL-IS.[6]
-
Robustness: Less susceptible to variations in experimental conditions.
Limitations:
-
Cost and Availability: The synthesis of stable isotope-labeled standards can be expensive, and they may not be commercially available for all analytes.[3][4]
-
Potential for Isotopic Interference: Although rare, the isotopic clusters of the analyte and the SIL-IS could overlap if the mass difference is not sufficient.
External Calibration
This is the simplest and most straightforward quantification method.
Principle: A series of standard solutions containing the analyte at known concentrations are prepared and analyzed separately from the unknown samples.[10] A calibration curve is generated by plotting the instrument response versus the concentration of the standards. The concentration of the analyte in the unknown sample is then determined by interpolating its response on the calibration curve.
Advantages:
-
Simplicity: Easy to perform and requires minimal sample manipulation.
-
Cost-Effective: Does not require expensive internal standards.
Limitations:
-
Susceptibility to Matrix Effects: This method assumes that the matrix of the standards and the samples are identical, which is rarely the case.[2] Any difference in matrix composition can lead to significant inaccuracies.[2]
-
Vulnerability to Experimental Variations: It does not account for variations in injection volume, sample extraction recovery, or instrument drift.
Internal Standard Calibration
This method improves upon the external calibration method by adding a constant amount of a different compound, the internal standard (IS), to all samples and standards.
Principle: The internal standard is a compound that is structurally similar to the analyte but can be distinguished by the analytical instrument.[6] The calibration curve is constructed by plotting the ratio of the analyte's response to the IS's response against the analyte's concentration. This ratio is then used to calculate the concentration of the analyte in the unknown sample.
Advantages:
-
Improved Precision: Compensates for variations in injection volume and instrument response.
-
Partial Matrix Effect Correction: If the IS is structurally very similar to the analyte, it may partially compensate for matrix effects.
Limitations:
-
Imperfect Matrix Compensation: As the IS is not chemically identical to the analyte, it may not experience the exact same matrix effects, leading to inaccuracies.[6]
-
Finding a Suitable IS: It can be challenging to find an IS that has similar chromatographic and ionization properties to the analyte and is not present in the sample.
Standard Addition
This method is particularly useful when the sample matrix is complex and cannot be easily replicated in the calibration standards.
Principle: Known amounts of the analyte are added ("spiked") into aliquots of the unknown sample.[11] The instrument response is then measured for the unspiked and spiked samples. A calibration curve is generated by plotting the instrument response against the concentration of the added analyte. The concentration of the analyte in the original sample is determined by extrapolating the calibration line to the x-intercept.
Advantages:
-
Effective Matrix Effect Compensation: Since the calibration is performed within the sample's own matrix, it effectively corrects for matrix effects.[11]
Limitations:
-
Labor-Intensive: Requires multiple analyses for each unknown sample, which can be time-consuming and costly.[2]
-
Requires Sufficient Sample Volume: Multiple aliquots of the sample are needed for the different spiking levels.
-
Assumes Linearity: The method assumes a linear response over the concentration range of the additions.
Experimental Data: A Case Study of Ochratoxin A in Flour
A study comparing different quantification strategies for the analysis of the mycotoxin ochratoxin A (OTA) in wheat flour using LC-MS provides a clear example of the impact of the chosen method on accuracy.[2]
Table 1: Comparison of Quantification Methods for Ochratoxin A in a Certified Reference Material (CRM) of Flour.
| Quantification Method | Reported Concentration (µg/kg) | Accuracy (% Deviation from Certified Value) | Key Observations |
| Certified Value | 4.05 ± 0.88 | N/A | The accepted true value for the reference material. |
| External Calibration | 2.50 - 2.91 | -38% to -28% | Significant underestimation due to matrix suppression effects.[2] |
| Stable Isotope Dilution (IDMS) | 3.81 - 4.10 | -6% to +1.2% | Results fall within the uncertainty range of the certified value, demonstrating high accuracy.[2] |
Data summarized from a study on Ochratoxin A quantification in wheat samples.[2]
As the data clearly shows, the external calibration method resulted in a significant underestimation of the OTA concentration, with deviations as high as 38% from the certified value.[2] This was attributed to ion suppression from the flour matrix.[2] In contrast, the stable isotope dilution method provided highly accurate results that were in excellent agreement with the certified value.[2] This demonstrates the superior ability of SID to correct for matrix effects and deliver reliable quantitative data.
Experimental Protocols
Below are summarized methodologies for the key experiments cited in the case study of ochratoxin A (OTA) analysis.[2]
Sample Preparation (for both methods)
-
Homogenization: 2.5 g of wheat flour was weighed into a 50 mL polypropylene centrifuge tube.
-
Spiking: For the SID method, a known amount of ¹³C-labeled OTA internal standard was added to the sample.
-
Extraction: 10 mL of an 80:20 (v/v) acetonitrile/water solution was added. The mixture was vortexed for 1 minute and then shaken for 60 minutes.
-
Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes.
-
Dilution: The supernatant was diluted with water prior to LC-MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
-
Chromatographic Separation: A C18 analytical column was used with a gradient elution of water and methanol, both containing formic acid.
-
Mass Spectrometric Detection: The instrument was operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both native OTA and the ¹³C-labeled internal standard.
Quantification Procedures
-
External Calibration: A calibration curve was prepared in the solvent by plotting the peak area of OTA standards against their concentrations. The concentration of OTA in the sample extracts was calculated from this curve.[2]
-
Stable Isotope Dilution: A calibration curve was generated by plotting the ratio of the peak area of native OTA to the peak area of the ¹³C-labeled OTA internal standard against the concentration of native OTA. The concentration of OTA in the samples was calculated using this ratio-based calibration curve.[2]
Conclusion
The choice of a quantification method is a critical decision in analytical science that directly impacts the quality and reliability of the data. While simpler methods like external calibration have their place in the analysis of simple, well-characterized samples, they are prone to significant errors when applied to complex matrices.
For researchers, scientists, and drug development professionals working with biological samples, the evidence strongly supports the use of Stable Isotope Dilution (SID) as the most robust and accurate method. Its ability to effectively compensate for matrix effects and other experimental variables makes it the gold standard for quantitative analysis, particularly in regulated environments where data integrity is of utmost importance. While the initial investment in stable isotope-labeled standards may be higher, the resulting data quality, accuracy, and reliability often justify the cost, preventing the need for costly repeat experiments and ensuring confidence in the final results. When SID is not feasible, the method of standard addition can be a valuable alternative for overcoming matrix effects, albeit with a higher per-sample workload. The internal standard method offers a compromise but requires careful selection and validation of the standard to ensure it adequately mimics the behavior of the analyte.
References
- 1. fda.gov [fda.gov]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmacompass.com [pharmacompass.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An Accurate Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide and Its Use in Harmonization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safe Disposal of 24:0 Lyso PC-13C6: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing 24:0 Lyso PC-13C6, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of this isotopically labeled lysophospholipid.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics and for the development of safe handling protocols.
| Property | Value |
| Molecular Weight | 613.80 g/mol |
| Formula | C26¹³C6H66NO7P |
| CAS Number | 2483735-01-7 |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
-
Hand Protection : Wear suitable protective gloves.
-
Eye Protection : Use chemical safety goggles or a face shield with safety glasses.[1]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection : In case of inadequate ventilation, use an approved supplied-air respirator.[1]
Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. The following step-by-step procedure should be followed:
-
Initial Containment : In the event of a spill, mechanically take up the material by sweeping or shoveling and collect it in a suitable, labeled container for disposal.[1]
-
Waste Characterization : The waste is characterized as a non-recyclable chemical product. It should be disposed of as an unused product.[1]
-
Professional Disposal : It is recommended to engage a licensed professional waste disposal service to handle the disposal of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Regulatory Compliance : All disposal activities must adhere to local, state, and federal environmental control regulations.[1]
-
Environmental Precaution : Avoid release of the chemical into the environment.[1] While the product is not considered harmful to aquatic organisms, an environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[1]
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
After Inhalation : Move the individual to fresh air and ventilate the area. If breathing is difficult, seek medical attention.[1]
-
After Skin Contact : Wash the affected area with plenty of soap and water.[1]
-
After Eye Contact : Rinse the eyes cautiously with water for several minutes.[1]
-
After Ingestion : Rinse the mouth with water and seek medical advice.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 24:0 Lyso PC-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 24:0 Lyso PC-13C6, a stable isotope-labeled lysophosphatidylcholine used in mass spectrometry-based research. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The recommended PPE is detailed below.
| Protective Equipment | Specification and Use |
| Respiratory Protection | In case of inadequate ventilation or when handling the powder form, wear an approved supplied-air respirator to prevent inhalation of dust or aerosols.[1] |
| Eye Protection | Chemical safety goggles or a face shield with safety glasses are required to protect against dust particles and potential splashes.[1] |
| Hand Protection | Wear suitable chemical-resistant gloves, such as nitrile or neoprene, to avoid skin contact.[1][2] Gloves should be inspected before each use and changed immediately upon contact with the substance.[2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][3] |
Health Hazards and First Aid
While specific toxicity data for this compound is limited, the Safety Data Sheet for a similar mixture indicates potential health effects that should be considered.
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | May be harmful if inhaled and may cause respiratory irritation.[1] | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May be harmful and cause moderate irritation upon contact with skin.[1] | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | May cause eye irritation.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | May be harmful if swallowed.[1] | Rinse mouth out with water and get medical advice/attention.[1] |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Work in a well-ventilated area to minimize the accumulation of dust or aerosols.[3]
-
Avoid direct contact with eyes, skin, and clothing, and prevent inhalation.[3]
-
Store in a tightly sealed container in a freezer at -20°C, protected from light.[4][5]
Spill and Disposal Procedures:
-
In case of a spill, avoid breathing vapors, mist, or gas, and prevent dust formation.[1]
-
Do not attempt to clean up a spill without suitable protective equipment.[1]
-
Mechanically collect the spilled material (e.g., by sweeping or shoveling) and place it in a suitable, labeled container for disposal.[1]
-
Prevent the substance from entering sewers, public waters, or drains.[1]
-
Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. isotope.com [isotope.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. Lysophosphatidylcholine 24:0 (tetracosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10496-0.005 [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
